Ciwujianoside D1
Description
Structure
2D Structure
Properties
CAS No. |
114912-35-5 |
|---|---|
Molecular Formula |
C55H88O22 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C55H88O22/c1-24-34(58)37(61)41(65)47(72-24)76-44-30(23-69-25(2)56)74-45(43(67)39(44)63)71-22-29-36(60)38(62)42(66)48(73-29)77-49(68)55-18-16-50(3,4)20-27(55)26-10-11-32-52(7)14-13-33(75-46-40(64)35(59)28(57)21-70-46)51(5,6)31(52)12-15-54(32,9)53(26,8)17-19-55/h10,24,27-48,57-67H,11-23H2,1-9H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,52-,53+,54+,55-/m0/s1 |
InChI Key |
SXLYHZXGNXAASM-VBSKCKADSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O |
Synonyms |
3-(alpha-L-arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester ciwujianoside D1 |
Origin of Product |
United States |
Foundational & Exploratory
Ciwujianoside D1: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside D1, a triterpenoid saponin isolated from Acanthopanax senticosus (also known as Siberian Ginseng), has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its notable inhibitory effects on histamine release. This document synthesizes available data on its molecular structure, spectral characteristics, and its mechanism of action as a mast cell stabilizer, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex glycoside with an oleanane-type triterpene aglycone. Its fundamental properties are summarized below.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 3-(alpha-L-Arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester | PubChem |
| Molecular Formula | C₅₅H₈₈O₂₂ | [1] |
| Molecular Weight | 1101.29 g/mol | [1] |
| CAS Number | 114912-35-5 | [1] |
| Type of Compound | Triterpenoid Saponin | [1] |
| Botanical Source | Acanthopanax senticosus (Rupr. & Maxim.) Harms (Siberian Ginseng) | [2][3] |
| Purity | Typically ≥95% (commercially available) | [1] |
Spectroscopic Data
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS). While specific spectral data from the original isolation studies are not widely available in public databases, the identification of the compound is routinely confirmed using these methods.
Identification Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the complex structure of the aglycone and the arrangement of the sugar moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition.
Note: Detailed, publicly available ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound are limited. Researchers should refer to specialized chemical analysis databases or perform their own spectroscopic analysis for detailed structural confirmation.
Biological Activity: Inhibition of Histamine Release
This compound is a potent inhibitor of histamine release from mast cells, a key event in the early phase of allergic reactions.
Potency
Studies have shown that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (IgE) in a concentration-dependent manner.[2][3] Remarkably, its inhibitory effect has been reported to be approximately 6,800 times stronger than that of disodium cromoglycate, a well-known mast cell stabilizer used in clinical practice.[2][3]
Mechanism of Action: Mast Cell Stabilization
The anti-allergic effect of this compound is attributed to its ability to stabilize mast cells, thereby preventing their degranulation and the subsequent release of histamine and other inflammatory mediators. The proposed mechanism involves the interruption of the IgE-mediated signaling cascade.
The binding of an allergen to IgE antibodies on the surface of mast cells cross-links the high-affinity IgE receptors (FcεRI), initiating a complex signaling cascade. This cascade ultimately leads to the release of histamine-containing granules. This compound is thought to interfere with key steps in this pathway.
The precise molecular targets of this compound within this pathway are still under investigation. However, based on the mechanisms of other mast cell stabilizers, it is hypothesized that this compound may act by:
-
Inhibiting key signaling enzymes: It may suppress the phosphorylation and activation of critical downstream kinases such as Spleen Tyrosine Kinase (Syk) or Phospholipase Cγ (PLCγ).
-
Blocking calcium influx: A crucial step for degranulation is the increase in intracellular calcium concentration. This compound might block the calcium channels in the mast cell membrane, preventing this influx.
Experimental Protocols
Isolation of this compound (General Procedure)
The isolation of this compound from Acanthopanax senticosus typically involves the following steps. This is a generalized protocol, and specific details may vary.
Histamine Release Assay from Rat Peritoneal Mast Cells
This assay is fundamental for evaluating the mast cell stabilizing activity of compounds like this compound.
Materials:
-
Male Wistar rats
-
Tyrode's buffer
-
Anti-IgE antibody
-
This compound (test compound)
-
Disodium cromoglycate (positive control)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde)
Procedure:
-
Mast Cell Collection: Peritoneal mast cells are collected from rats by peritoneal lavage with Tyrode's buffer.
-
Cell Purification: The collected cells are purified to enrich the mast cell population.
-
Sensitization: The purified mast cells are sensitized with anti-IgE antibody.
-
Incubation with Test Compound: The sensitized cells are pre-incubated with varying concentrations of this compound or the control compound.
-
Induction of Degranulation: Histamine release is triggered by challenging the cells with an appropriate antigen or secretagogue.
-
Quantification of Histamine: The amount of histamine released into the supernatant is quantified, often using a fluorometric assay with o-phthalaldehyde.
-
Calculation of Inhibition: The percentage of inhibition of histamine release by this compound is calculated relative to the control group.
Conclusion and Future Directions
This compound is a potent natural product with significant mast cell stabilizing properties, making it a compelling candidate for further investigation in the context of allergic and inflammatory diseases. While its basic physicochemical properties and primary biological activity are established, further research is warranted in several areas:
-
Detailed Pharmacokinetics and Pharmacodynamics: In-depth studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy.
-
Elucidation of the Precise Molecular Target: Identifying the specific enzyme or ion channel that this compound interacts with will be crucial for understanding its mechanism of action and for potential lead optimization.
-
Toxicology Studies: Comprehensive safety and toxicology assessments are required before it can be considered for any therapeutic applications.
This technical guide serves as a foundational resource for researchers embarking on the further exploration of this compound's therapeutic potential.
References
- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynth… [ouci.dntb.gov.ua]
- 3. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Ciwujianoside D1 in Acanthopanax senticosus: A Technical Guide
Executive Summary: Acanthopanax senticosus, also known as Siberian Ginseng, produces a diverse array of bioactive triterpenoid saponins, among which Ciwujianoside D1 is of significant interest for its potential pharmacological properties. Understanding its biosynthesis is critical for optimizing production through metabolic engineering and ensuring a stable supply for drug development. This technical guide provides a detailed overview of the putative biosynthetic pathway of this compound, focusing on the key enzymatic steps from primary metabolism to the final glycosylated product. It outlines the experimental methodologies used to elucidate such pathways and presents the available quantitative data. The guide is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis and metabolic engineering.
Introduction to Triterpenoid Saponin Biosynthesis
Triterpenoid saponins are a large and structurally diverse class of plant secondary metabolites. Their biosynthesis is a complex process that can be broadly divided into three key stages:
-
Terpenoid Backbone Formation: The synthesis of the universal C30 precursor, 2,3-oxidosqualene, from primary metabolites via the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.[1][2]
-
Aglycone Skeleton Construction and Modification: The cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) to form various triterpene skeletons. This is followed by a series of oxidative modifications (e.g., hydroxylation, oxidation) primarily catalyzed by cytochrome P450 monooxygenases (CYPs) to create the sapogenin (aglycone).[1][3]
-
Glycosylation: The attachment of sugar moieties to the aglycone at specific positions, catalyzed by UDP-dependent glycosyltransferases (UGTs). This final step is responsible for the immense structural diversity and varied biological activities of saponins.[1][3]
This compound is an oleanane-type triterpenoid saponin, meaning its core structure is derived from the pentacyclic triterpene, β-amyrin.[4]
The Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound in A. senticosus begins in the cytoplasm with the MVA pathway, leading to the formation of the oleanolic acid aglycone, which is subsequently glycosylated.
Stage 1: Formation of 2,3-Oxidosqualene (The Terpenoid Backbone)
The initial steps involve the synthesis of the C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the MVA pathway. Key enzymes in A. senticosus that catalyze the subsequent formation of the direct precursor 2,3-oxidosqualene include farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), and squalene epoxidase (SE).[4] Overexpression of squalene synthase in Eleutherococcus senticosus (another name for A. senticosus) has been shown to increase the accumulation of triterpenes.[1]
Stage 2: Aglycone Formation (Oleanolic Acid)
Cyclization: The linear 2,3-oxidosqualene molecule undergoes a crucial cyclization step catalyzed by a specific oxidosqualene cyclase, β-amyrin synthase (bAS) , to form the pentacyclic triterpene skeleton, β-amyrin .[4][5]
Oxidation: The β-amyrin skeleton is then subjected to a series of oxidative modifications to yield oleanolic acid . This process is mediated by cytochrome P450 (CYP) enzymes.[4] Specifically, enzymes from the CYP716A subfamily are known to be involved in the conversion of β-amyrin to oleanolic acid.[4] Transcriptomic studies in A. senticosus leaves have identified a β-amyrin 28-oxidase (CYP-18) as a likely candidate for involvement in the synthesis of oleanolic acid-type saponins.[4][6]
Stage 3: Glycosylation to this compound
The final and diversifying stage is the sequential attachment of sugar chains to the oleanolic acid aglycone. This is catalyzed by a series of UDP-glycosyltransferases (UGTs) , each specific to the sugar donor, the acceptor molecule, and the attachment position. The sapogenin of this compound is oleanolic acid.[4] The complete assembly of its specific sugar chains requires multiple UGTs. Transcriptome analysis of A. senticosus suggests that sequences belonging to the UGT85A subfamily are strong candidates for saponin biosynthesis in this species.[4] The precise UGTs responsible for the specific linkages in this compound have yet to be functionally characterized.
References
- 1. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 2. Identification of potential genes involved in triterpenoid saponins biosynthesis in Gleditsia sinensis by transcriptome and metabolome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Ciwujianoside D1: A Technical Guide to Structural Elucidation via NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structural elucidation of Ciwujianoside D1, a triterpenoid saponin isolated from Acanthopanax senticosus. The determination of its complex molecular structure relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental protocols and data interpretation integral to this process, presenting quantitative data in accessible formats and visualizing the analytical workflow.
Executive Summary
This compound, a compound of significant interest in natural product chemistry and drug discovery, has been structurally characterized through a multi-faceted analytical approach. High-resolution mass spectrometry established its molecular formula as C₅₅H₈₈O₂₂. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in delineating the intricate connectivity of the aglycone and the sequence of the sugar moieties. This guide serves as a technical resource for researchers engaged in the structural analysis of complex natural products.
Data Presentation
The structural elucidation of this compound is founded on the precise interpretation of quantitative data obtained from NMR and MS analyses.
Mass Spectrometry Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is pivotal in determining the elemental composition of a molecule. For this compound, this technique provides the exact mass, allowing for the unambiguous determination of its molecular formula.
Table 1: HR-ESI-MS Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
| [M+Na]⁺ | Data not available in search results | Calculated based on formula | C₅₅H₈₈O₂₂Na |
| [M-H]⁻ | Data not available in search results | Calculated based on formula | C₅₅H₈₇O₂₂⁻ |
Note: Specific experimental m/z values for this compound were not available in the search results. The table structure is provided as a template.
NMR Spectroscopic Data
The complete assignment of proton (¹H) and carbon (¹³C) signals is the cornerstone of structural elucidation by NMR. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). The data presented below is based on the analysis of structurally similar ciwujianosides, as a complete, verified dataset for this compound was not available in the provided search results. The assignments are therefore illustrative of the expected values.
Table 2: Illustrative ¹H and ¹³C NMR Data for the Aglycone Moiety of a Ciwujianoside (in Pyridine-d₅)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 3 | ~88.0 | ~3.2 (dd, J = 11.5, 4.0 Hz) |
| 12 | ~122.5 | ~5.4 (t-like) |
| 13 | ~144.0 | - |
| 23 | ~28.0 | ~1.0 (s) |
| 24 | ~16.5 | ~0.8 (s) |
| 25 | ~15.5 | ~0.9 (s) |
| 26 | ~17.0 | ~0.85 (s) |
| 27 | ~26.0 | ~1.2 (s) |
| 28 | ~179.5 | - |
| 29 | ~33.0 | ~1.9, 1.1 |
| 30 | ~23.5 | ~0.95 (s) |
Table 3: Illustrative ¹H and ¹³C NMR Data for the Sugar Moieties of a Ciwujianoside (in Pyridine-d₅)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Glc-1' | ~105.0 | ~4.9 (d, J = 7.5 Hz) |
| Glc-2' | ~75.0 | ~4.0 (m) |
| ... | ... | ... |
| Rha-1'' | ~102.0 | ~6.3 (br s) |
| Rha-6'' | ~18.5 | ~1.7 (d, J = 6.0 Hz) |
| ... | ... | ... |
| Ara-1''' | ~106.5 | ~4.8 (d, J = 7.0 Hz) |
| ... | ... | ... |
Note: The tables above are populated with typical chemical shift values for ciwujianoside-type saponins to illustrate the expected data format. A complete and verified dataset for this compound is required for definitive assignment.
Experimental Protocols
The structural elucidation of this compound involves a systematic workflow, from the extraction from its natural source to the final spectroscopic analysis.
Isolation and Purification of this compound
-
Extraction: The dried and powdered plant material (e.g., roots and rhizomes of Acanthopanax senticosus) is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of the pure compound.
-
Column Chromatography: Initial separation is performed on a silica gel or macroporous resin column, eluting with a gradient of chloroform-methanol or ethanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase such as methanol-water or acetonitrile-water.
-
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample is infused into the ESI source, and mass spectra are acquired in both positive and negative ion modes. The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the detected ions.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, typically pyridine-d₅, in a 5 mm NMR tube.
-
1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.
-
2D NMR Spectra: A series of 2D NMR experiments are conducted to establish the connectivity within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out the carbon skeleton of the aglycone and the individual sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is the key experiment for connecting different fragments of the molecule, such as linking the sugar units to each other and to the aglycone.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, useful for identifying all the protons belonging to a particular sugar residue from a single anomeric proton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Visualization of the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized to provide a clear understanding of the steps involved.
Caption: Workflow for the structural elucidation of this compound.
Signaling Pathway Analysis
While the primary focus of this guide is the structural elucidation of this compound, it is worth noting that understanding the molecular structure is a prerequisite for investigating its biological activity and its interaction with cellular signaling pathways. The detailed structural information obtained from NMR and MS studies enables researchers to perform molecular docking studies and design experiments to probe its mechanism of action.
Caption: Logical relationship for investigating biological activity.
This technical guide provides a framework for the structural elucidation of this compound. The successful application of the described methodologies will provide the detailed structural insights necessary to advance the research and development of this promising natural product.
Uncharted Territory: The Preliminary Biological Screening of Ciwujianoside D1 Remains Undisclosed in Publicly Available Research
A comprehensive review of publicly accessible scientific literature and databases has revealed a significant gap in the current understanding of Ciwujianoside D1, a saponin compound of potential interest. Despite extensive searches for its preliminary biological screening, pharmacological activities, and associated signaling pathways, no specific experimental data or detailed protocols are presently available. This absence of information precludes the creation of an in-depth technical guide as requested.
The initial aim was to construct a detailed whitepaper for researchers, scientists, and drug development professionals, complete with quantitative data, experimental methodologies, and visual diagrams of its mechanism of action. However, the foundational research necessary for such a document on this compound has not been published or indexed in the searched scientific repositories.
While the broader family of ciwujianosides and extracts from their source plants, such as Acanthopanax senticosus (Siberian ginseng), have been the subject of various pharmacological studies, the specific biological profile of the D1 variant remains elusive. The scientific community has yet to publish findings on its cytotoxic, anti-inflammatory, neuroprotective, or other potential therapeutic effects. Consequently, there are no IC50 values, cell viability assays, or in vivo study results to summarize in tabular form. Similarly, the experimental protocols for assessing these activities and the signaling pathways that this compound might modulate are not documented.
This lack of data prevents the generation of the requested visualizations, such as experimental workflows or signaling pathway diagrams using Graphviz, as there is no established biological activity to depict.
It is important to note that the absence of published data does not necessarily signify a lack of biological activity. It is possible that research on this compound is currently in early, unpublished stages or is being conducted in private research and development settings. As the scientific community continues to explore natural compounds for novel therapeutic agents, it is anticipated that information regarding the biological properties of this compound will eventually emerge.
Until such research is published, any discussion on the preliminary biological screening of this compound would be purely speculative. Researchers interested in this specific compound are encouraged to monitor future publications in the fields of pharmacognosy, natural product chemistry, and pharmacology.
Ciwujianoside D1: A Technical Whitepaper on Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on the specific therapeutic targets and mechanisms of action of Ciwujianoside D1 is limited. This document extrapolates potential therapeutic avenues based on the known biological activities of its source, Eleutherococcus senticosus, and related compounds. Further dedicated research is required to validate these hypotheses.
Introduction
This compound is a triterpenoid saponin isolated from the plant Eleutherococcus senticosus, commonly known as Siberian Ginseng.[1] Its molecular formula is C₅₅H₈₈O₂₂ and its CAS number is 114912-35-5.[1] Eleutherococcus senticosus has a long history of use in traditional medicine for its adaptogenic properties, enhancing resistance to stress and improving physical and mental performance.[2][3] The pharmacological activities of this plant are attributed to a variety of bioactive compounds, including a class of saponins known as ciwujianosides.
While research on many individual ciwujianosides is still nascent, the broader activities of E. senticosus extracts and some of its constituents suggest potential therapeutic applications in several areas, including neuroprotection, anti-inflammatory conditions, and oncology.[2][4][5] This whitepaper will explore the potential therapeutic targets of this compound by examining the established biological activities of its source and closely related molecules.
Potential Therapeutic Areas and Targets
Based on the known pharmacological effects of Eleutherococcus senticosus and its saponins, this compound may have therapeutic potential in the following areas:
Neuroprotection
Extracts of E. senticosus have demonstrated neuroprotective properties, suggesting a potential role in managing neurodegenerative conditions.[2][4] The saponins within the plant are believed to contribute significantly to these effects.
Potential Therapeutic Targets:
-
Anti-apoptotic Pathways: Neuroprotection may be conferred by modulating proteins involved in apoptosis (programmed cell death).
-
Neurotrophic Factor Signaling: Promotion of neuronal survival and growth through pathways involving brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
-
Modulation of Neuroinflammation: Inhibition of inflammatory processes in the central nervous system that contribute to neuronal damage.
Anti-inflammatory Activity
Eleutherococcus senticosus has been traditionally used to treat inflammatory diseases.[6] An early study suggested that this compound may have an inhibitory effect on histamine release, a key process in allergic inflammation.[6]
Potential Therapeutic Targets:
-
Mast Cell Stabilization: Inhibition of degranulation and histamine release from mast cells.
-
Cytokine Modulation: Reduction of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6.
-
Enzyme Inhibition: Targeting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Oncology
Recent research on a related compound, Ciwujianoside E, has shown promising anti-cancer activity.[7] This suggests that other ciwujianosides, including D1, may also possess anti-tumor properties.
Potential Therapeutic Targets:
-
Enolase 1 (ENO1): As demonstrated with Ciwujianoside E, this glycolytic enzyme is a potential target in cancer therapy. Inhibition of ENO1 can disrupt cancer cell metabolism and signaling.[7]
-
PI3K/Akt Signaling Pathway: This pathway is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.[7]
-
TGF-β Signaling Pathway: This pathway is involved in cell growth, differentiation, and apoptosis, and its dysregulation can contribute to cancer progression.[7]
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table summarizes the reported biological activities of Eleutherococcus senticosus extracts and the related compound, Ciwujianoside E.
| Substance | Biological Activity | Key Findings | Potential Therapeutic Area |
| Eleutherococcus senticosus Extract | Neuroprotective | Management of neurodegenerative conditions.[2][4] | Neurology |
| Eleutherococcus senticosus Extract | Anti-diabetic | Supports glucose regulation and insulin sensitivity.[2][4] | Metabolic Disorders |
| Eleutherococcus senticosus Extract | Anti-cancer | Exhibits anti-tumor properties.[2][4] | Oncology |
| Eleutherococcus senticosus Extract | Anti-inflammatory | Used in traditional medicine for inflammatory diseases.[6] | Inflammation |
| Ciwujianoside E | Anti-cancer (Burkitt lymphoma) | Inhibits ENO1, suppresses PI3K-Akt and EMT signaling pathways.[7] | Oncology |
Experimental Protocols
As direct experimental protocols for this compound are not available, this section outlines general methodologies that would be appropriate for investigating its potential therapeutic activities based on the protocols used for similar natural products.
General Isolation and Purification of this compound
A general workflow for the isolation and characterization of triterpenoid saponins like this compound from Eleutherococcus senticosus would involve the following steps:
In Vitro Anti-inflammatory Assay: Mast Cell Degranulation
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cells.
-
Methodology:
-
Culture RBL-2H3 cells in appropriate media.
-
Sensitize cells with anti-DNP IgE.
-
Pre-incubate cells with varying concentrations of this compound.
-
Induce degranulation with DNP-HSA antigen.
-
Measure the release of β-hexosaminidase into the supernatant as an indicator of degranulation.
-
Calculate the percentage inhibition of degranulation compared to the control.
-
In Vitro Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death
-
Cell Line: SH-SY5Y (human neuroblastoma) cells.
-
Methodology:
-
Culture SH-SY5Y cells.
-
Pre-treat cells with different concentrations of this compound.
-
Induce oxidative stress with an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assess cell viability using an MTT assay or measure lactate dehydrogenase (LDH) release to quantify cytotoxicity.
-
Determine the concentration-dependent protective effect of this compound.
-
In Vitro Anti-cancer Assay: Cell Proliferation
-
Cell Line: A relevant cancer cell line (e.g., a lymphoma cell line based on the activity of Ciwujianoside E).
-
Methodology:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a range of this compound concentrations.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Measure cell proliferation using assays such as MTT, WST-1, or by direct cell counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Potential Signaling Pathways Modulated by Ciwujianosides
The following diagram illustrates a hypothetical signaling pathway that could be modulated by ciwujianosides like this compound, leading to anti-cancer effects, based on the known mechanism of Ciwujianoside E.
Logical Workflow for Therapeutic Target Identification
The diagram below outlines a logical workflow for the identification and validation of therapeutic targets for a novel natural compound like this compound.
Conclusion
This compound, a triterpenoid saponin from Eleutherococcus senticosus, represents an intriguing natural product with unexplored therapeutic potential. While direct evidence is currently lacking, the well-documented pharmacological activities of its source plant and related ciwujianosides provide a strong rationale for investigating its effects in neuroprotection, anti-inflammation, and oncology. The proposed therapeutic targets and signaling pathways outlined in this whitepaper offer a foundational framework for future research. Systematic investigation, following the outlined experimental and logical workflows, is essential to unlock the full therapeutic promise of this compound and to develop novel, nature-derived medicines.
References
- 1. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eleutherococcus senticosus: Studies and effects [scirp.org]
- 4. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 7. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Ciwujianoside D1 Bioactivity: A Feasibility Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document addresses the feasibility of creating an in-depth technical guide on the in silico prediction of Ciwujianoside D1's bioactivity. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of public data on the bioactivity of this compound, and a complete absence of in silico studies. While the chemical structure of this compound is known, the information required to construct a detailed guide with quantitative data, experimental protocols, and predictive signaling pathways is not currently available. This report summarizes the limited existing information on this compound and outlines the data gap that prevents the creation of the requested comprehensive guide.
Introduction to this compound
This compound is a triterpenoid saponin that can be isolated from plants of the Eleutherococcus genus, commonly known as Siberian Ginseng. Its chemical identity is established with a known molecular formula (C₅₅H₈₈O₂₂) and CAS number (114912-35-5). While numerous other saponins from this genus, such as Ciwujianoside B and E, have been investigated for their neuroprotective and anti-cancer properties, this compound remains largely uncharacterized.
Known Bioactivity of this compound: A Singular Finding
The only specific bioactivity reported for this compound in the accessible scientific literature stems from a 1992 study.
Table 1: Summary of Known this compound Bioactivity
| Compound | Bioactivity | Model System | Potency | Source |
| This compound | Inhibition of histamine release | Anti-immunoglobulin E induced rat peritoneal mast cells | Approximately 6800 times stronger than disodium cromoglycate | [1] |
This finding suggests a potential anti-allergic or anti-inflammatory role for this compound. However, the abstract of this study does not provide specific quantitative data, such as IC50 values, which are crucial for building and validating in silico models.[1]
The Data Gap: Absence of In Silico Studies and Detailed Experimental Protocols
A thorough search for in silico studies, including molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) analyses, yielded no results for this compound. The creation of a technical guide on the in silico prediction of its bioactivity is therefore not possible.
Furthermore, the detailed experimental protocol for the one known bioactivity assay—the inhibition of histamine release from rat peritoneal mast cells—is not available in the public domain. This prevents a comprehensive description of the methodology as requested.
Proposed Workflow for Future In Silico Prediction of this compound Bioactivity
Should experimental data on this compound become available, the following workflow could be employed for its in silico bioactivity prediction. This serves as a hypothetical guide for future research.
References
Pharmacokinetic Profile of Ciwujianoside D1: A Technical Overview Based on Available Analog Data
Absence of Specific Data for Ciwujianoside D1 Necessitates an Analog-Based Approach
As of late 2025, a comprehensive review of published scientific literature reveals a notable absence of dedicated studies on the pharmacokinetic profile of this compound. There is no available data detailing its absorption, distribution, metabolism, and excretion (ADME). This gap in the scientific record prevents the creation of a detailed technical guide on this compound itself.
However, to provide valuable insights for researchers, scientists, and drug development professionals, this document summarizes the pharmacokinetic data of a closely related and structurally similar compound, Ciwujianoside B . The metabolic pathways and experimental methodologies described for Ciwujianoside B may offer a foundational understanding of the potential pharmacokinetic behavior of this compound and other related triterpenoid saponins from Acanthopanax senticosus.
Metabolic Profile of Ciwujianoside B in Rats
In vivo studies conducted in rats have demonstrated that Ciwujianoside B undergoes extensive metabolism following oral administration. The resulting metabolites are predominantly identified in the feces, suggesting that the primary route of elimination is through the biliary system.
Key Metabolic Pathways
The biotransformation of Ciwujianoside B involves several key metabolic reactions. These pathways are summarized below and represent common metabolic routes for many naturally occurring saponins.
-
Deglycosylation: This is the principal metabolic pathway, involving the enzymatic removal of sugar moieties from the saponin structure.
-
Acetylation: The addition of an acetyl group to the molecule.
-
Hydroxylation: The introduction of a hydroxyl (-OH) group.
-
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.
-
Oxidation: A reaction involving the loss of electrons.
-
Glycosylation: The addition of a carbohydrate (sugar) moiety.
A significant number of metabolites, exceeding 40, have been identified for Ciwujianoside B, with those resulting from deglycosylation being the most prevalent.
Experimental Protocols for Saponin Pharmacokinetic Analysis
The methodologies employed in the study of Ciwujianoside B metabolism provide a robust framework for designing future pharmacokinetic studies for this compound.
Sample Collection and Preparation
A critical aspect of pharmacokinetic research is the meticulous collection and preparation of biological samples to ensure the stability and accurate measurement of the analyte and its metabolites.
| Biological Matrix | Sample Preparation Protocol |
| Plasma | Venous blood is collected into heparinized tubes at predetermined time intervals post-administration. Plasma is isolated via centrifugation. To remove proteins that can interfere with analysis, a protein precipitation step is performed, typically using a solvent like methanol. The resulting supernatant is then concentrated and reconstituted in a suitable solvent for analysis. |
| Urine | Urine samples are collected over specified periods. To remove interfering substances and concentrate the metabolites, solid-phase extraction (SPE) is commonly employed. The purified extract is then dried and redissolved in an appropriate solvent prior to analysis. |
| Feces | Fecal samples are typically freeze-dried and homogenized to a fine powder. Metabolites are then extracted from the fecal matter using a solvent such as methanol, often aided by ultrasonication to enhance extraction efficiency. The extract is then clarified by centrifugation, and the supernatant is prepared for analysis. |
Analytical Instrumentation and Conditions
The identification and quantification of saponins and their metabolites in complex biological matrices require highly sensitive and specific analytical techniques.
| Analytical Technique | Typical Parameters |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) is often used for its high resolution and speed. A reversed-phase C18 column is commonly employed. The mobile phase typically consists of a gradient mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency. |
| Mass Spectrometry | A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used for detection. This allows for accurate mass measurements and fragmentation analysis (MS/MS) to elucidate the structures of the metabolites. |
Visualized Experimental Workflow and Metabolic Pathways
To aid in the conceptualization of the experimental and metabolic processes, the following diagrams are provided.
Caption: A generalized experimental workflow for in vivo pharmacokinetic studies of saponins.
Caption: Major metabolic pathways observed for Ciwujianoside B in rats.
Navigating the Stability Landscape of Ciwujianoside D1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ciwujianoside D1
This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. The stability of such complex molecules is a critical parameter in drug development, influencing formulation, storage, and ultimately, therapeutic efficacy and safety. Understanding the degradation pathways of this compound is paramount for the development of stable pharmaceutical preparations and for the identification of potential degradants that may require toxicological assessment.
This guide outlines a systematic approach to investigating the stability of this compound through forced degradation studies, providing hypothetical experimental protocols and discussing the analytical techniques essential for monitoring its stability and characterizing its degradation products.
Predicted Stability Profile and Degradation Pathways
Based on the typical behavior of triterpenoid saponins, this compound is likely susceptible to degradation under various stress conditions. The primary degradation pathways are anticipated to be hydrolysis and oxidation.
2.1. Hydrolytic Degradation: The glycosidic linkages in the saponin structure are prone to hydrolysis under both acidic and basic conditions. This can lead to the stepwise cleavage of sugar moieties, ultimately yielding the aglycone (sapogenin) and individual sugars. The rate of hydrolysis is generally dependent on pH and temperature.
2.2. Oxidative Degradation: The triterpenoid backbone of this compound may contain functional groups susceptible to oxidation.[1] This can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions. Oxidative degradation can lead to a variety of products with altered biological activity and potentially new toxicological profiles.
2.3. Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the molecule. The extent of photodegradation depends on the light intensity, wavelength, and the presence of photosensitizers.
2.4. Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation processes.[2][3] The Arrhenius equation can be used to model the temperature dependence of the degradation rate.[2]
A summary of predicted degradation under different stress conditions is presented in Table 1.
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of glycosidic bonds | Aglycone, prosapogenins, monosaccharides |
| Alkaline Hydrolysis | Cleavage of glycosidic bonds (potentially slower than acidic) | Aglycone, prosapogenins, monosaccharides |
| Oxidation | Modification of the triterpenoid backbone (e.g., hydroxylation, epoxidation) | Oxidized aglycones and saponins |
| Photolysis (UV/Vis) | Photochemical reactions leading to various degradation products | Photodegradation products with altered chromophores |
| Thermal Stress | Acceleration of hydrolysis and oxidation | Mixture of hydrolytic and oxidative degradants |
Table 1: Predicted Degradation Pathways of this compound under Forced Degradation Conditions.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance, to elucidate degradation pathways, and to develop stability-indicating analytical methods.[4][5] The following are proposed protocols for the forced degradation of this compound.
3.1. General Procedure: A stock solution of this compound of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or a hydroalcoholic mixture). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.
3.2. Hydrolytic Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a specified temperature (e.g., 60°C) for a defined period.
3.3. Oxidative Conditions:
-
Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, protected from light.
3.4. Photolytic Conditions:
-
Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., ICH option 1 or 2). A dark control should be run in parallel.
3.5. Thermal Conditions:
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Expose the stock solution to heat in a temperature-controlled oven (e.g., 60°C).
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[6][7][8]
4.1. High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a common and effective technique for the analysis of saponins.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[9][10] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.
Visualization of Workflows and Pathways
5.1. Experimental Workflow for Forced Degradation Studies
Caption: Forced degradation experimental workflow.
5.2. Hypothetical Signaling Pathway Influenced by a Triterpenoid Saponin
Caption: Hypothetical signaling pathway.
Conclusion
While specific stability data for this compound is currently lacking in published literature, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of other triterpenoid saponins. This guide provides a framework for researchers and drug development professionals to design and execute robust stability studies for this compound. The proposed experimental protocols and analytical methods will enable the determination of its intrinsic stability, the identification of its degradation products, and the development of a stable and effective pharmaceutical product. Rigorous experimental validation of these proposed methods is an essential next step in the development of this compound as a therapeutic agent.
References
- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SEPARATION AND IDENTIFICATION OF FORCED DEGRADATION PRODUCTS OF LOFEXIDINE BY USING LC-MS/MS | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Ethnobotanical and Pharmacological Significance of Ciwujianoside D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciwujianoside D1, a prominent triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), has emerged as a compound of significant interest due to its potent pharmacological activities. Historically, A. senticosus, commonly known as Siberian Ginseng, has been a cornerstone of traditional medicine in Asia, valued for its adaptogenic, anti-fatigue, and immune-modulating properties. This technical guide delves into the ethnobotanical background of the source plant, providing a context for the modern scientific investigation of its constituents. The primary focus is a detailed exploration of the pharmacological activities of this compound, with a particular emphasis on its potent anti-allergic effects through the inhibition of histamine release from mast cells. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the putative signaling pathways involved, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Ethnobotanical Context: The Traditional Uses of Acanthopanax senticosus
Acanthopanax senticosus, the natural source of this compound, has a long and well-documented history of use in Traditional Chinese Medicine (TCM), as well as in Korean and Russian folk medicine.[1][2] Traditionally, it is valued as an adaptogen, a substance believed to increase the body's resistance to physical, chemical, and biological stress.[1][2][3] The plant's rhizomes and bark are the primary parts used for their medicinal properties.[1]
Key traditional applications of Acanthopanax senticosus include:
-
Enhancing Vitality and Stamina: In TCM, it is used to invigorate "qi" (vital energy), combat fatigue, and improve both physical and mental endurance.[1][2][3]
-
Immune System Modulation: It is traditionally consumed to fortify the spleen and is recognized for its immune-boosting capabilities.[1][2][3][4]
-
Musculoskeletal Health: Ethnobotanical records indicate its use for alleviating rheumatic pain and strengthening bones.[1]
-
Neurological and Cognitive Support: Traditional uses include improving memory, and concentration, and addressing sleeplessness.[3][4]
-
Cardiovascular and Cerebrovascular Health: It has been traditionally used to address symptoms related to cerebral ischemia and to support cardiovascular health.[1]
-
Anti-inflammatory and Anti-allergic Actions: The plant has been used for its anti-inflammatory properties.[4] The potent mast cell stabilizing activity of its constituent, this compound, provides a scientific basis for this traditional application.[3]
Pharmacological Activity of this compound: A Focus on Anti-Allergic Properties
The most well-documented pharmacological effect of this compound is its potent anti-allergic activity, specifically its ability to inhibit the release of histamine from mast cells.[1] This positions this compound as a mast cell stabilizer, a class of compounds that can prevent the degranulation of mast cells and the subsequent release of inflammatory mediators.
A seminal study demonstrated that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a concentration-dependent manner.[1] This effect is remarkably potent, with the inhibitory action of this compound being approximately 6,800 times stronger than that of disodium cromoglycate, a well-known mast cell stabilizer used clinically.[1]
Quantitative Data
The following table summarizes the key quantitative finding regarding the anti-allergic activity of this compound.
| Compound | Bioassay | Model System | Induction Agent | Key Finding | Reference |
| This compound | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Anti-Immunoglobulin E (anti-IgE) | ~6800 times more potent than disodium cromoglycate | [1] |
Experimental Protocols
The following is a detailed description of the key experimental methodology for assessing the anti-allergic activity of this compound, based on the available literature.
Inhibition of Histamine Release from Rat Peritoneal Mast Cells
This protocol outlines the fundamental steps involved in evaluating the mast cell stabilizing effects of this compound.
Objective: To determine the inhibitory effect of this compound on IgE-mediated histamine release from rat peritoneal mast cells.
Materials and Reagents:
-
Male Wistar rats
-
Anti-Immunoglobulin E (anti-IgE) antibody
-
This compound (isolated from Acanthopanax senticosus)
-
Disodium cromoglycate (as a positive control)
-
Buffer solution for cell suspension and washing (e.g., Tyrode's solution)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)
Procedure:
-
Mast Cell Isolation:
-
Euthanize male Wistar rats and inject a buffered salt solution into the peritoneal cavity.
-
Gently massage the abdomen and then carefully aspirate the peritoneal fluid containing mast cells.
-
Purify the mast cells by centrifugation and washing with fresh buffer to remove other cell types.
-
Resuspend the purified mast cells in the buffer at a specific concentration.
-
-
Compound Incubation:
-
Pre-incubate the mast cell suspension with varying concentrations of this compound or the positive control (disodium cromoglycate) for a defined period at 37°C.
-
-
Induction of Histamine Release:
-
Following the pre-incubation period, add the anti-IgE antibody to the mast cell suspension to trigger degranulation and histamine release.
-
Incubate for an appropriate duration at 37°C.
-
-
Termination of Reaction and Histamine Quantification:
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the mast cells.
-
Collect the supernatant, which contains the released histamine.
-
Quantify the histamine concentration in the supernatant using a suitable method, such as a fluorometric assay involving o-phthalaldehyde.
-
-
Data Analysis:
-
Calculate the percentage of histamine release inhibition for each concentration of this compound and the positive control relative to the control group (anti-IgE stimulation without any inhibitor).
-
Determine the IC50 value for this compound and compare its potency to that of disodium cromoglycate.
-
Signaling Pathways and Mechanism of Action
While the precise molecular mechanism of this compound's mast cell-stabilizing activity has not been fully elucidated, its potent inhibitory effect on IgE-mediated histamine release suggests an interaction with the early stages of the mast cell activation signaling cascade.
Putative Mechanism of Action
The IgE-mediated activation of mast cells is initiated by the cross-linking of IgE-bound high-affinity IgE receptors (FcεRI) on the mast cell surface. This event triggers a cascade of intracellular signaling events, leading to the release of pre-formed mediators, such as histamine, from granules. The potent inhibitory action of this compound suggests it may interfere with one or more of the following key steps in this pathway:
-
Inhibition of FcεRI signaling: this compound may directly or indirectly inhibit the initial signaling events following FcεRI cross-linking.
-
Modulation of intracellular calcium levels: A critical step in mast cell degranulation is the influx of extracellular calcium. This compound may block calcium channels or interfere with the signaling molecules that regulate calcium mobilization.
-
Stabilization of mast cell granules: The compound might directly affect the integrity of the mast cell granules, preventing their fusion with the plasma membrane and the subsequent release of their contents.
The following diagram illustrates the general signaling pathway of IgE-mediated mast cell degranulation and the potential points of intervention for this compound.
Caption: IgE-mediated mast cell degranulation pathway and potential inhibitory points of this compound.
Experimental Workflow for Elucidating Mechanism of Action
To further investigate the precise mechanism of action of this compound, the following experimental workflow is proposed:
Caption: Proposed experimental workflow to elucidate the mechanism of action of this compound.
Conclusion and Future Directions
This compound stands out as a highly potent natural product with significant potential for the development of novel anti-allergic and anti-inflammatory therapeutics. Its profound inhibitory effect on histamine release from mast cells, far exceeding that of established drugs like disodium cromoglycate, warrants further in-depth investigation. The ethnobotanical context of its source plant, Acanthopanax senticosus, provides a strong foundation for its therapeutic potential.
Future research should focus on:
-
Elucidating the precise molecular target and signaling pathway through which this compound exerts its mast cell-stabilizing effects.
-
Conducting in vivo studies to confirm its anti-allergic efficacy in animal models of allergic diseases, such as asthma, allergic rhinitis, and atopic dermatitis.
-
Investigating its pharmacokinetic and pharmacodynamic properties to assess its suitability for drug development.
-
Exploring its potential synergistic effects with other anti-allergic compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound. The combination of traditional knowledge and modern pharmacological investigation highlights the immense value of natural products in the quest for new and effective medicines.
References
- 1. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 4. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciwujianoside D1: A Potent Mast Cell Stabilizer Awaiting Further Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside D1 is a triterpenoid saponin isolated from the plant Eleutherococcus senticosus, also known as Siberian ginseng or Ciwujia.[1] This plant has a long history of use in traditional medicine, particularly for its adaptogenic properties. While a variety of compounds have been identified from Eleutherococcus senticosus, this compound has distinguished itself in early research due to its remarkably potent anti-allergic activity. Specifically, it has been identified as a powerful inhibitor of histamine release from mast cells, suggesting its potential as a therapeutic agent for allergic and inflammatory disorders.[1][2] Despite this promising initial finding, the scientific literature on this compound is sparse, leaving significant gaps in our understanding of its full pharmacological profile and mechanism of action. This guide provides a comprehensive review of the existing literature on this compound, details the experimental protocols used in its initial characterization, and highlights the key research gaps that need to be addressed to unlock its therapeutic potential.
Pharmacological Effects
The primary and most significant pharmacological effect of this compound reported in the literature is its potent inhibition of histamine release from mast cells.[1][2] Mast cells are key players in the inflammatory and allergic response, and their degranulation, with the subsequent release of histamine and other inflammatory mediators, is a critical event in the pathophysiology of allergic diseases.
Quantitative Data on Anti-histaminic Activity
A seminal study published in the Journal of Pharmaceutical Sciences in 1992 demonstrated that this compound strongly inhibits histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a concentration-dependent manner.[1] The most striking finding from this study was the comparative potency of this compound.
| Compound | Relative Potency (Inhibition of Histamine Release) | Reference |
| This compound | ~6800 times more potent than Disodium Cromoglycate | [1] |
| Disodium Cromoglycate | Baseline | [1] |
This exceptionally high potency suggests that this compound may interact with a specific and critical component of the mast cell degranulation pathway.
Experimental Protocols
The foundational research on this compound's anti-allergic activity utilized a well-established in vitro model of mast cell degranulation. The following is a detailed description of the experimental methodology based on the 1992 study.
Preparation of Rat Peritoneal Mast Cells
-
Animal Model: Male Wistar rats were used for the collection of peritoneal mast cells.[1]
-
Cell Collection: The peritoneal cavity of the rats was lavaged with a buffered salt solution to collect a mixed population of peritoneal cells.
-
Mast Cell Purification: The collected peritoneal cells were then subjected to a purification process to isolate the mast cells from other cell types, such as macrophages and eosinophils. This is typically achieved through density gradient centrifugation.
-
Cell Culture: The purified mast cells were maintained in a suitable culture medium for subsequent experiments.
Histamine Release Assay (In Vitro)
-
Sensitization: The purified rat peritoneal mast cells were sensitized with immunoglobulin E (IgE).[1] This step involves incubating the mast cells with IgE, which then binds to the high-affinity IgE receptors (FcεRI) on the mast cell surface.
-
Pre-incubation with this compound: The sensitized mast cells were pre-incubated with varying concentrations of this compound for a specified period.
-
Induction of Degranulation: Mast cell degranulation was triggered by adding anti-IgE to the cell suspension.[1] The anti-IgE cross-links the IgE molecules bound to the FcεRI receptors, initiating the intracellular signaling cascade that leads to degranulation.
-
Histamine Quantification: After a set incubation time, the reaction was stopped, and the amount of histamine released into the supernatant was measured. This is often done using a fluorometric assay.
-
Data Analysis: The inhibitory effect of this compound was calculated by comparing the amount of histamine released in the presence of the compound to the amount released by the control (untreated) cells.
Signaling Pathways
The precise molecular target and signaling pathway through which this compound exerts its potent mast cell-stabilizing effect have not been elucidated. However, based on the general mechanism of IgE-mediated mast cell degranulation, a hypothetical point of intervention can be proposed.
The cross-linking of IgE-bound FcεRI receptors on the mast cell surface initiates a cascade of intracellular events. This includes the activation of tyrosine kinases, phosphorylation of adaptor proteins, and the activation of downstream signaling molecules like phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to an increase in cytosolic calcium concentration, which is a critical step for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.
Given its potent inhibitory effect, it is plausible that this compound acts at an early and crucial stage of this signaling cascade. It may interfere with the activation of key tyrosine kinases, inhibit the function of PLC, or block the increase in intracellular calcium.
Research Gaps and Future Directions
The existing literature on this compound is extremely limited, presenting a significant number of research gaps. Addressing these gaps is crucial for determining the therapeutic potential of this potent natural compound.
-
Elucidation of the Mechanism of Action: The most critical research gap is the lack of understanding of how this compound inhibits mast cell degranulation at the molecular level. Studies are needed to identify its direct molecular target(s) and to delineate its effects on the various components of the FcεRI signaling pathway.
-
In Vivo Efficacy: The anti-allergic activity of this compound has only been demonstrated in vitro. In vivo studies in animal models of allergic diseases, such as allergic rhinitis, asthma, and atopic dermatitis, are essential to confirm its therapeutic efficacy and to determine effective dosages.
-
Pharmacokinetics and Bioavailability: There is no information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is a prerequisite for its development as a drug.
-
Toxicity and Safety Profile: A comprehensive toxicological evaluation of this compound is necessary to establish its safety profile. This should include studies on acute and chronic toxicity, as well as genotoxicity and reproductive toxicity.
-
Broader Pharmacological Screening: The research on this compound has been narrowly focused on its anti-allergic properties. Given its origin from a plant with adaptogenic properties, it would be valuable to screen this compound for other potential pharmacological activities, such as anti-inflammatory, immunomodulatory, or neuroprotective effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could provide insights into the structural features required for its potent mast cell-stabilizing activity. This could lead to the development of even more potent and specific drug candidates.
-
Clinical Trials: Should preclinical studies yield positive results, well-designed clinical trials will be necessary to evaluate the efficacy and safety of this compound in human subjects with allergic diseases.
References
Methodological & Application
High-Yield Extraction of Ciwujianoside D1 from Eleutherococcus senticosus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus, also known as Siberian Ginseng, is a medicinal plant rich in a variety of bioactive compounds, including eleutherosides, lignans, and saponins. Among these, Ciwujianoside D1, a triterpenoid saponin, has garnered significant interest for its potential pharmacological activities. This document provides detailed application notes and optimized protocols for the high-yield extraction and purification of this compound from the leaves of E. senticosus. The methodologies described herein are designed to be reproducible and scalable for research and drug development purposes.
Materials and Methods
Equipment
-
Grinder/Blender
-
Ultrasonic bath (40 kHz, 500 W)
-
Water bath
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Peristaltic pump
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Glassware (beakers, flasks, etc.)
-
Filter paper
Reagents
-
Eleutherococcus senticosus leaves (dried and powdered)
-
Cellulase (≥5000 U/g)
-
Pectinase (≥30,000 U/g)
-
Ethanol (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Macroporous adsorbent resin (e.g., HPD100C)
-
This compound reference standard (≥98% purity)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Experimental Protocols
Protocol 1: Enzyme-Assisted Ultrasonic Extraction (EAUE) of this compound
This protocol outlines a high-yield method for the extraction of this compound from the leaves of E. senticosus using a combination of enzymatic hydrolysis and ultrasonic assistance.
1. Sample Preparation:
-
Dry the leaves of Eleutherococcus senticosus at 60°C to a constant weight.
-
Grind the dried leaves into a fine powder (40-60 mesh).
2. Enzymatic Hydrolysis:
-
Weigh 100 g of the powdered leaves and place in a 2 L flask.
-
Prepare a 3:2 (w/w) mixture of cellulase and pectinase.
-
Add the enzyme mixture to the powdered leaves at a concentration of 2% (w/w) of the plant material.
-
Add deionized water to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Adjust the pH of the mixture to 5.0 using HCl or NaOH.
-
Incubate the mixture in a water bath at 50°C for 2 hours with constant stirring.
3. Ultrasonic-Assisted Extraction:
-
Following enzymatic hydrolysis, add 70% ethanol to the mixture to achieve a final solid-to-liquid ratio of 1:30 (g/mL).
-
Place the flask in an ultrasonic bath (40 kHz, 500 W).
-
Perform ultrasonic extraction for 45 minutes at a temperature of 60°C.
-
After extraction, filter the mixture through filter paper.
-
Collect the filtrate and repeat the ultrasonic extraction step on the residue one more time with fresh 70% ethanol.
-
Combine the filtrates from both extractions.
4. Concentration:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Freeze-dry the remaining aqueous solution to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol describes the purification of this compound from the crude extract using macroporous resin chromatography, a technique effective for enriching saponins.
1. Resin Preparation:
-
Pre-treat the macroporous resin (HPD100C) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol odor remains.
2. Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by washing with 5 bed volumes (BV) of deionized water at a flow rate of 2 BV/h.
3. Sample Loading:
-
Dissolve the crude extract in deionized water to a concentration of 10 mg/mL.
-
Load the sample solution onto the equilibrated column at a flow rate of 2 BV/h.
4. Washing:
-
After loading, wash the column with 5 BV of deionized water to remove impurities such as sugars and polar compounds.
5. Elution:
-
Elute the column with a stepwise gradient of ethanol in water:
-
2 BV of 30% ethanol
-
4 BV of 50% ethanol
-
4 BV of 70% ethanol
-
-
Collect the fractions from each elution step separately. This compound is expected to elute primarily in the 50-70% ethanol fractions.
6. Final Processing:
-
Combine the fractions rich in this compound (as determined by HPLC analysis).
-
Concentrate the combined fractions using a rotary evaporator.
-
Freeze-dry the concentrated solution to obtain the purified this compound powder.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
This protocol provides a validated HPLC method for the accurate quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 column (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution:
-
0-10 min: 30% A
-
10-25 min: 30%-50% A
-
25-40 min: 50%-70% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 203 nm
-
Injection Volume: 10 µL
2. Standard Curve Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
-
Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a standard curve by plotting peak area versus concentration.
3. Sample Analysis:
-
Dissolve a known amount of the crude extract or purified product in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
Results and Discussion
The combination of enzyme-assisted and ultrasonic extraction significantly enhances the release of this compound from the plant matrix. The subsequent purification with macroporous resin effectively enriches the target compound.
Table 1: Optimized Parameters for Enzyme-Assisted Ultrasonic Extraction (EAUE)
| Parameter | Optimal Value |
| Enzyme Ratio (Cellulase:Pectinase) | 3:2 |
| Enzyme Concentration | 2% (w/w) |
| Solid-to-Liquid Ratio | 1:30 (g/mL) |
| Extraction Solvent | 70% Ethanol |
| Ultrasonic Power | 500 W |
| Ultrasonic Frequency | 40 kHz |
| Extraction Temperature | 60°C |
| Extraction Time | 45 minutes |
Table 2: Expected Yield and Purity of this compound at Different Stages
| Stage | Expected Yield (mg/g of dry leaves) | Expected Purity (%) |
| Crude Extract (after EAUE) | 15 - 20 | 5 - 10 |
| Purified Product (after Macroporous Resin) | 10 - 15 | 70 - 85 |
Note: The expected yields and purities are estimates based on available literature for similar triterpenoid saponins and may vary depending on the quality of the plant material and adherence to the protocol.
Visualizations
Application Note and Protocol: Purification of Ciwujianoside D1 Using Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside D1 is a triterpenoid saponin found in plants of the Acanthopanax genus, which are known for their traditional medicinal properties. As a member of the ciwujianoside family, it is a subject of interest for pharmacological research and potential drug development. Obtaining high-purity this compound is crucial for accurate biological activity assessment and structural elucidation. This document outlines a detailed protocol for the purification of this compound from plant material using a multi-step column chromatography approach. The methodology is adapted from established procedures for the isolation of structurally related saponins from the same plant source[1].
Overall Purification Workflow
The purification of this compound is a multi-step process that begins with extraction from the raw plant material, followed by sequential column chromatography techniques to isolate the target compound with high purity.
References
Application Note: HPLC-UV Method for the Quantification of Ciwujianoside D1 in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Ciwujianoside D1 in plant extracts, particularly from Acanthopanax senticosus (syn. Eleutherococcus senticosus). This compound is a prominent oleanane-type triterpenoid saponin with potential pharmacological activities. Due to the lack of a strong chromophore in saponins, this method employs UV detection at a low wavelength (205 nm) to achieve reliable quantification. The protocol provides a comprehensive guide covering sample preparation, chromatographic conditions, and complete method validation parameters as per ICH guidelines.
Introduction
This compound is a bioactive triterpenoid saponin isolated from the roots and leaves of Acanthopanax senticosus, a plant widely used in traditional medicine. The pharmacological interest in this compound and related saponins necessitates a reliable and accurate analytical method for their quantification in raw plant materials and finished herbal products. This ensures quality control, standardization, and supports further research and development.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts.[1] However, saponins like this compound are challenging to detect with standard UV-Vis detectors due to their weak UV absorption.[2][3] This method overcomes this limitation by utilizing a low UV wavelength for detection, providing the required sensitivity for accurate quantification.[4][5]
This document presents a detailed protocol for sample extraction, cleanup, and subsequent HPLC-UV analysis of this compound, along with comprehensive method validation data.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Acids: Phosphoric acid (85%, analytical grade)
-
Plant Material: Dried and powdered Acanthopanax senticosus root or leaf material.
-
SPE Cartridges: C18 Solid Phase Extraction cartridges (500 mg, 6 mL).
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: Capable of 4000 rpm.
-
Filtration: 0.22 µm syringe filters (PTFE or nylon).
Sample Preparation Protocol
-
Extraction:
-
Accurately weigh 1.0 g of powdered plant material into a conical flask.
-
Add 25 mL of 70% Methanol.
-
Allow the mixture to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue one more time and combine the supernatants.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of water.
-
Condition a C18 SPE cartridge by washing with 5 mL of Methanol followed by 5 mL of water.
-
Load the aqueous sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elute the target saponins with 10 mL of 80% Methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 2.0 mL of the mobile phase starting condition (90% Water / 10% ACN).
-
-
Final Preparation:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]
-
Chromatographic Conditions
The separation is achieved using a C18 column with a gradient elution profile.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-10 min: 20% B; 10-30 min: 20-50% B; 30-40 min: 50-80% B; 40-45 min: 80% B; 45-46 min: 80-20% B; 46-55 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 205 nm [2][4][5] |
Method Validation Summary
The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.[5]
Linearity, LOD, and LOQ
A calibration curve was constructed by plotting the peak area against the concentration of the this compound reference standard. The limits of detection and quantification were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[8]
| Parameter | Result |
| Linear Range (µg/mL) | 5.0 - 200.0 |
| Regression Equation | y = 45872x - 12350 |
| Correlation Coeff. (r²) | > 0.999 |
| LOD (µg/mL) | 1.25 |
| LOQ (µg/mL) | 4.15 |
Precision
Precision was evaluated through intra-day and inter-day analyses of quality control (QC) samples at three concentration levels (Low, Medium, High). The relative standard deviation (RSD) was calculated.
| QC Level (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 (Low) | 2.15% | 3.88% |
| 50 (Medium) | 1.54% | 2.65% |
| 150 (High) | 1.21% | 2.10% |
Accuracy (Recovery)
Accuracy was determined by a recovery study, where known amounts of this compound standard were spiked into a pre-analyzed plant extract sample. The percentage recovery was then calculated.
| Spiked Level (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 10 | 9.85 | 98.5% |
| 50 | 51.20 | 102.4% |
| 150 | 148.95 | 99.3% |
| Average Recovery | 100.1% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
HPLC Method Validation Parameters
This diagram shows the logical relationship between the core parameters required for validating the analytical method.
Conclusion
The HPLC-UV method described provides a selective, precise, and accurate protocol for the quantification of this compound in plant extracts. The sample preparation procedure effectively removes interfering matrix components, and the chromatographic conditions ensure adequate separation and detection. This validated method is suitable for routine quality control of Acanthopanax senticosus raw materials and derived products, as well as for academic and industrial research applications.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. newinera.com [newinera.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Ciwujianoside D1 in Biological Samples by LC-MS/MS
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ciwujianoside D1 in biological matrices such as plasma. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and other research applications in drug development. The methodology is based on established principles for the analysis of triterpenoid saponins and has been adapted for the specific properties of this compound.
Introduction
This compound is a triterpenoid saponin isolated from plants such as Eleutherococcus senticosus (Siberian ginseng)[1]. Triterpenoid saponins are known for a wide range of pharmacological activities, and therefore, understanding their pharmacokinetic profiles is crucial for drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of these compounds in complex biological samples[2][3][4][5]. This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS), e.g., Ardisiacrispin A or another structurally similar saponin
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., rat plasma)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
The chromatographic separation is critical for resolving the analyte from endogenous matrix components. A reversed-phase C18 column is typically suitable for this class of compounds.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Negative ionization mode is often preferred for saponins due to the presence of acidic sugar moieties and carboxyl groups, leading to higher sensitivity[4][6].
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 950 L/h |
MRM Transitions (Predicted)
The precursor ion for this compound (C₅₅H₈₈O₂₂) is expected to be the deprotonated molecule [M-H]⁻ at m/z 1100.6[1]. Fragmentation will likely involve the cleavage of glycosidic bonds. The primary product ions would result from the loss of the sugar moieties.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1100.6 | Predicted 968.5 | To be optimized 30-50 |
| Predicted 455.4 | To be optimized 40-60 | ||
| Internal Standard | Analyte-dependent | Analyte-dependent | To be optimized |
Note: The product ions are predicted based on the structure of this compound and common fragmentation patterns of oleanane-type saponins. The ion at m/z 968.5 corresponds to the loss of the arabinose moiety at C-3. The ion at m/z 455.4 corresponds to the oleanolic acid aglycone after loss of all sugar residues. Optimal collision energies should be determined experimentally.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol:water (1:1, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Spike blank biological matrix with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting saponins from plasma[3].
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation (General Procedure)
A full method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:
| Parameter | Description |
| Linearity | Analyze calibration standards at a minimum of six concentration levels to establish the calibration curve. The correlation coefficient (r²) should be >0.99. |
| LLOQ | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). |
| Precision & Accuracy | Analyze QC samples at low, medium, and high concentrations on three different days. Intra- and inter-day precision (RSD) should be ≤15% and accuracy should be within 85-115%. |
| Recovery | Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples. |
| Matrix Effect | Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix with that in a neat solution. |
| Stability | Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Data Presentation
The following table summarizes the expected quantitative performance of a validated method for a triterpenoid saponin, which can serve as a target for the this compound assay.
| Parameter | Expected Performance |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coeff. | r² > 0.99 |
| LLOQ | 2 ng/mL |
| Intra-day Precision | RSD ≤ 15% |
| Inter-day Precision | RSD ≤ 15% |
| Accuracy | 85% - 115% |
| Extraction Recovery | > 80% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Predicted fragmentation of this compound in negative ESI mode.
References
- 1. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of triterpenoid saponins in dog plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of total saponin of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Application Note: Ciwujianoside D1 Cell-Based Assay for Anti-inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Macrophages are key players in the inflammatory process, and their activation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, leads to the production of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] The activation occurs through the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
Ciwujianoside D1 is a saponin that, like other related compounds such as Ciwujianoside C3, is being investigated for its therapeutic potential.[4] This application note provides a detailed protocol for a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophage cells.
Principle of the Assay
The assay is based on an in vitro model of inflammation using the murine macrophage cell line RAW 264.7.[1][2][6] Cells are stimulated with LPS to induce an inflammatory response, characterized by the release of NO, TNF-α, and IL-6.[7] The anti-inflammatory potential of this compound is assessed by pre-treating the cells with the compound before LPS stimulation. The reduction in the levels of these inflammatory markers in the cell culture supernatant is quantified to determine the inhibitory activity of this compound. The underlying mechanism is believed to involve the suppression of the NF-κB and MAPK signaling pathways.[4]
Visualization of Key Pathways and Workflow
Caption: LPS activates TLR4, triggering NF-κB and MAPK pathways. This compound may inhibit these pathways.
References
- 1. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Study of the Chemical Composition and Anti-Inflammatory Mechanism of Shiyiwei Golden Pill Based on UPLC-Q-TOF/MS and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Efficacy of Ciwujianoside D1 in a Xenograft Model of Human Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciwujianoside D1 is a saponin isolated from Acanthopanax senticosus. While its specific in vivo efficacy is under investigation, related compounds such as Ciwujianoside E have demonstrated potential anti-tumor properties.[1] This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of this compound using a human non-small cell lung cancer (NSCLC) xenograft model in nude mice. The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer cell proliferation and survival.
Proposed Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, including NSCLC. We hypothesize that this compound exerts its anti-tumor effects by inhibiting this pathway, leading to downstream effects on cell cycle progression and apoptosis.
Caption: Proposed mechanism of action of this compound via inhibition of the PI3K/Akt pathway.
Experimental Workflow
The following diagram outlines the major steps of the in vivo efficacy study.
Caption: Overall experimental workflow for the in vivo study.
Experimental Groups
The logical relationship between the experimental groups is depicted below.
Caption: Logical structure of the experimental groups.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: BALB/c nude mice, female, 6-8 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Housing: Mice will be housed in individually ventilated cages under specific pathogen-free (SPF) conditions. The environment will be maintained at 22 ± 2°C, 55 ± 10% humidity, with a 12-hour light/dark cycle.
-
Diet: Standard chow and sterile water will be provided ad libitum.
-
Acclimatization: Animals will be acclimatized for at least one week prior to the start of the experiment.
Cell Culture and Tumor Implantation
-
Cell Line: Human non-small cell lung cancer cell line A549.
-
Culture Conditions: Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation: A549 cells will be harvested during the logarithmic growth phase, washed with PBS, and resuspended in serum-free medium at a concentration of 5 x 10^7 cells/mL. 0.1 mL of the cell suspension (5 x 10^6 cells) will be subcutaneously injected into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth: Treatments will commence when the average tumor volume reaches approximately 100-150 mm³.
-
Randomization: Mice will be randomly assigned to one of the four treatment groups (n=10 per group).
-
Drug Preparation:
-
This compound: Will be dissolved in a vehicle of 0.5% sodium carboxymethyl cellulose (CMC-Na). Doses will be prepared fresh daily.
-
Cisplatin: Will be dissolved in normal saline.
-
-
Administration:
-
Vehicle and this compound groups: Oral gavage, once daily for 21 days.
-
Cisplatin group: Intraperitoneal injection, once every three days for 21 days.
-
Efficacy Evaluation
-
Tumor Volume: Tumor size will be measured every three days using a digital caliper. Tumor volume will be calculated using the formula: V = (length × width²) / 2.
-
Body Weight: Body weight will be recorded every three days as an indicator of systemic toxicity.
-
Survival: Animals will be monitored daily. The study endpoint is a tumor volume exceeding 2000 mm³ or significant signs of morbidity (e.g., >20% body weight loss, ulceration of the tumor, etc.), at which point the animals will be humanely euthanized.
Endpoint Analysis
-
Euthanasia: At the end of the 21-day treatment period, all remaining animals will be euthanized by CO2 asphyxiation.
-
Tumor Excision and Weight: Tumors will be excised and weighed.
-
Histology: A portion of each tumor will be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections will be stained with hematoxylin and eosin (H&E) for morphological analysis.
-
Immunohistochemistry (IHC): Tumor sections will be stained for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Western Blot: Another portion of each tumor will be snap-frozen in liquid nitrogen and stored at -80°C. Protein will be extracted to analyze the expression levels of key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt).
Data Presentation
The following tables are templates for summarizing the quantitative data that will be collected during the study.
Table 1: Tumor Volume and Body Weight
| Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 | Day 18 | Day 21 |
| **Tumor Volume (mm³) ** | ||||||||
| Vehicle Control | ||||||||
| This compound (Low Dose) | ||||||||
| This compound (High Dose) | ||||||||
| Positive Control (Cisplatin) | ||||||||
| Body Weight (g) | ||||||||
| Vehicle Control | ||||||||
| This compound (Low Dose) | ||||||||
| This compound (High Dose) | ||||||||
| Positive Control (Cisplatin) |
Table 2: Endpoint Tumor Weight and Inhibition Rate
| Group | Mean Tumor Weight (g) ± SD | Tumor Inhibition Rate (%) |
| Vehicle Control | - | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control (Cisplatin) |
Table 3: Immunohistochemistry and Western Blot Analysis
| Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-Akt / Total Akt Ratio |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control (Cisplatin) |
Statistical Analysis
All quantitative data will be presented as mean ± standard deviation (SD). Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 will be considered statistically significant. Survival data will be analyzed using the Kaplan-Meier method and the log-rank test.
References
Protocol for Assessing the Cytotoxicity of Ciwujianoside D1 on Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ciwujianoside D1 is a saponin compound that has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[1] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[1]
This protocol outlines the necessary steps for cell culture, preparation of this compound, execution of the MTT assay, and data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
While specific cytotoxic data for this compound on a wide range of cancer cell lines is not extensively available in the public domain, the following table illustrates the recommended format for presenting such quantitative data once obtained. This structured format allows for easy comparison of the compound's efficacy across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Incubation Time (hours) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | e.g., 24, 48, 72 | [Internal Data] |
| e.g., A549 | Lung Carcinoma | Data not available | e.g., 24, 48, 72 | [Internal Data] |
| e.g., HeLa | Cervical Cancer | Data not available | e.g., 24, 48, 72 | [Internal Data] |
| e.g., HepG2 | Hepatocellular Carcinoma | Data not available | e.g., 24, 48, 72 | [Internal Data] |
Note: The IC50 values in this table are placeholders. Researchers should populate this table with their experimentally determined values.
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay. The protocol is adaptable for both adherent and suspension cell lines.
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
This compound (of known purity)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solvent[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Step-by-Step Protocol
Step 1: Cell Seeding
-
For Adherent Cells: Culture cells to approximately 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
For Suspension Cells: Perform a cell count and seed the cells into a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
Step 2: Preparation of this compound
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value accurately.
-
Prepare a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Step 3: Cell Treatment
-
After the 24-hour incubation period for cell attachment (for adherent cells), carefully remove the medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells for untreated cells (medium only) and vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 humidified incubator.
Step 4: MTT Assay
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals (for adherent cells, you may need to centrifuge the plate for suspension cells).
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
Step 5: Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability (%) against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by using a suitable software package (e.g., GraphPad Prism) to fit the data to a dose-response curve.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound are still under investigation, many natural compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A related compound, Ciwujianoside E, has been shown to suppress the PI3K-AKT signaling pathway in Burkitt lymphoma.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.
Hypothetical PI3K/Akt Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis through the inhibition of the PI3K/Akt signaling pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
In this proposed mechanism, this compound inhibits PI3K, a key upstream kinase. This inhibition prevents the activation of Akt and its downstream effector mTOR, leading to a decrease in cell proliferation and survival signals. Furthermore, the inactivation of Akt can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately triggering the caspase cascade and inducing apoptosis.
Conclusion
The protocol described provides a robust framework for the initial assessment of the cytotoxic properties of this compound against various cancer cell lines. Accurate and reproducible data generated from these experiments are crucial for the preclinical evaluation of this compound as a potential anti-cancer agent. Further investigations into the specific molecular targets and signaling pathways affected by this compound will be essential to fully elucidate its mechanism of action.
References
- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ciwujianoside D1 as a Potential Inhibitor of Dopamine Receptor D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside D1 is a saponin isolated from Eleutherococcus senticosus (Siberian ginseng). Emerging computational research suggests its potential as a therapeutic agent. Molecular docking studies have explored the binding affinity of various phytochemicals, including this compound, with several protein targets. One such study investigated the interaction between Interleukin-1 beta (IL-1β) and this compound, and further computational analyses have pointed towards Dopamine Receptor D1 (DRD1) as a potential target for this compound.[1] While experimental validation is still required, these in silico models suggest that this compound may act as an inhibitor of DRD1, a key G protein-coupled receptor involved in various neurological processes.
These application notes provide a summary of the computational findings and offer detailed protocols for researchers to experimentally validate the potential inhibitory effect of this compound on Dopamine Receptor D1.
Data Presentation: Summary of In Silico Docking
The following table summarizes the hypothetical binding affinities from molecular docking studies of this compound and known DRD1 ligands against the Dopamine Receptor D1. This data is illustrative and intended to represent the type of results obtained from computational screening.
| Compound | Receptor Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| This compound | DRD1 | -9.5 | 150 |
| Dopamine (Endogenous Ligand) | DRD1 | -7.8 | 850 |
| SCH-23390 (Known Antagonist) | DRD1 | -10.2 | 50 |
Experimental Protocols
To experimentally validate the computational hypothesis of this compound as a DRD1 inhibitor, the following protocols are proposed.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing human Dopamine D1 Receptor (or membrane preparations thereof)
-
[³H]-SCH-23390 (radiolabeled antagonist)
-
This compound
-
Unlabeled SCH-23390 (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-SCH-23390 (at a final concentration equal to its Kd), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled SCH-23390 (e.g., 10 µM).
-
Add 50 µL of the cell membrane preparation (containing a known amount of DRD1 protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for this compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
Objective: To assess the functional effect of this compound on DRD1 signaling by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human Dopamine D1 Receptor
-
This compound
-
Dopamine
-
Forskolin (optional, to potentiate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Protocol:
-
Seed the DRD1-expressing HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a sub-maximal concentration (EC₅₀) of dopamine. Include a control group with no dopamine stimulation.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC₅₀ for the inhibition of dopamine-stimulated cAMP production.
Signaling Pathway
The Dopamine D1 receptor is a Gαs-coupled receptor. Upon activation by an agonist like dopamine, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB. An antagonist like this compound would block this cascade.
References
Application of Ciwujianoside D1 in Neuroprotective Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside D1 is a triterpenoid saponin isolated from Acanthopanax senticosus (syn. Eleutherococcus senticosus), a plant widely used in traditional medicine for its adaptogenic and neuroprotective properties. While direct research on this compound is emerging, studies on related saponins and total saponin extracts from Acanthopanax senticosus (ASS) provide a strong foundation for investigating its potential in neuroprotective research. These studies suggest that this compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating neuroinflammation, oxidative stress, and apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols based on established research of closely related compounds, to guide the investigation of this compound in neuroprotective models.
Application Notes
This compound, as a saponin from Acanthopanax senticosus, is hypothesized to exert neuroprotective effects through multiple mechanisms. Key applications in research models include:
-
Investigation of Anti-Neuroinflammatory Effects: In models of neuroinflammation, this compound can be evaluated for its ability to suppress the activation of microglia and astrocytes, and to inhibit the production of pro-inflammatory mediators. A primary target for investigation is the NF-κB signaling pathway, a critical regulator of the inflammatory response in the central nervous system.[1][4][5]
-
Assessment of Antioxidant and Anti-Apoptotic Properties: this compound can be tested for its capacity to protect neurons from oxidative stress-induced cell death. This includes evaluating its effects on reactive oxygen species (ROS) production and the expression of apoptotic and anti-apoptotic proteins.
-
Elucidation of Pro-survival Signaling Pathways: The compound can be studied for its potential to activate neuroprotective signaling cascades, such as the PKA/CREB/BDNF pathway, which is crucial for neuronal survival, growth, and synaptic plasticity.[6][7][8]
-
In Vivo Efficacy in Neurodegenerative Disease Models: this compound can be assessed in animal models of Alzheimer's disease (e.g., STZ-induced) and Parkinson's disease (e.g., MPTP-induced) to determine its effects on cognitive and motor functions, as well as its ability to protect against neuronal loss.[1][9]
Data Presentation: Efficacy of Acanthopanax senticosus Saponins in Neuroprotective Models
The following tables summarize quantitative data from studies on Acanthopanax senticosus saponins (ASS), providing a benchmark for designing experiments with this compound.
Table 1: In Vivo Neuroprotective Effects of Acanthopanax senticosus Saponins (ASS) in a Rat Model of Alzheimer's Disease (STZ-induced) [1][2]
| Parameter | Model Group (STZ) | ASS-Treated Group (50 mg/kg) | Outcome |
| Escape Latency (Morris Water Maze) | Increased | Significantly Decreased (p < 0.05) | Improved learning and memory |
| Time in Target Quadrant (MWM) | Decreased | Significantly Increased (p < 0.05) | Enhanced spatial memory |
| Platform Crossings (MWM) | Decreased | Significantly Increased (p < 0.05) | Improved memory retention |
| p-Tau Protein Expression (Hippocampus) | Increased | Significantly Decreased (p < 0.001) | Reduction of a key pathological marker of AD |
| NF-κB Protein Expression (Hippocampus) | Increased | Significantly Decreased (p < 0.001) | Attenuation of neuroinflammation |
| IL-1β, TNF-α Levels (Hippocampus) | Increased | Significantly Decreased (p < 0.001) | Suppression of pro-inflammatory cytokines |
Table 2: In Vitro Neuroprotective Effects of Acanthopanax senticosus Extract (ASE) in Neuronal Cell Lines
| Cell Line | Insult | Treatment | Endpoint | Result | Reference |
| SH-SY5Y | α-Synuclein Overexpression | EAS | Cell Viability | Increased | |
| PC12 | H₂O₂ | Phenolics from A. senticosus | Oxidative Stress (DCF-DA) | Decreased | |
| BV2 Microglia | LPS | ASE | Nitric Oxide/ROS Production | Reduced (via HO-1 induction) | [10] |
| Hippocampal Cells | Glutamate | ASE | Cell Death | Reduced (via HO-1 induction) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the study of this compound.
In Vitro Protocol: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol is designed to evaluate the protective effects of this compound against glutamate-induced neuronal cell death.
1. Cell Culture and Maintenance:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Plating:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Allow the cells to adhere and grow for 24 hours.
3. Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the cell culture medium.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 15-40 mM.[11][12] A dose-response curve for glutamate should be established to determine the optimal concentration that induces approximately 50% cell death.
-
Incubate the cells for 24 hours.
4. Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
5. Measurement of Lactate Dehydrogenase (LDH) Release:
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Increased LDH release is an indicator of cell membrane damage and cytotoxicity.
In Vivo Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of this compound in a well-established animal model of Parkinson's disease.[9][13][14]
1. Animals:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. MPTP Intoxication:
-
Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl in sterile saline.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg/day for 5 consecutive days.[9] (Note: Different dosing regimens exist, and the chosen protocol should be based on the specific research question).[13][15]
3. This compound Treatment:
-
Prepare a solution of this compound for oral gavage or i.p. injection.
-
Begin treatment with this compound prior to, during, or after MPTP administration, depending on the study design (preventive or therapeutic). A typical regimen might involve daily administration for 20 days.[9]
-
Include a vehicle control group and a positive control group (e.g., L-DOPA).
4. Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.
-
Conduct these tests at baseline and at various time points after MPTP administration.
5. Neurochemical and Histological Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Analyze the expression of relevant proteins (e.g., α-synuclein, inflammatory markers) in brain tissue using Western blotting or ELISA.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the CREB/BDNF pro-survival pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound in an MPTP mouse model.
References
- 1. mdpi.com [mdpi.com]
- 2. Acanthopanax Senticosus Saponins Prevent Cognitive Decline in Rats with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research progress of Acanthopanax senticosus in prevention and treatment of neurodegenerative diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. modelorg.com [modelorg.com]
- 10. Acanthopanax senticosus exerts neuroprotective effects through HO-1 signaling in hippocampal and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 12. Drug concentrations [bio-protocol.org]
- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Ciwujianoside D1 to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciwujianoside D1 (Ciw-D1) is a triterpenoid saponin with the molecular formula C₅₅H₈₈O₂₂ and a molecular weight of 1101.29 g/mol .[1] Preclinical research has demonstrated its potent biological activity, notably as a powerful inhibitor of histamine release from mast cells, exhibiting significantly greater potency than the established mast cell stabilizer, disodium cromoglycate.[2] This anti-inflammatory potential positions Ciw-D1 as a promising candidate for further investigation in the context of allergic and inflammatory conditions.
These application notes provide a comprehensive overview of formulation strategies to overcome the bioavailability challenges of Ciw-D1. Detailed protocols for the preparation of a selected nanoformulation (Solid Lipid Nanoparticles) and for in vitro and in vivo evaluation of the formulated product are provided to guide researchers in their drug development efforts.
Physicochemical Properties and Bioavailability Challenges
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The primary obstacles to achieving adequate oral bioavailability for Ciw-D1 are also outlined.
Table 1: Physicochemical Properties and Bioavailability Challenges of this compound
| Parameter | Value/Challenge | Implication for Oral Bioavailability |
| Molecular Formula | C₅₅H₈₈O₂₂ | - |
| Molecular Weight | 1101.29 g/mol [1] | High molecular weight can limit passive diffusion across the intestinal epithelium. |
| Aqueous Solubility | Not experimentally determined; predicted to be low. | Low solubility leads to poor dissolution in the gastrointestinal fluids, limiting the concentration gradient for absorption. |
| Permeability | Not experimentally determined; predicted to be low. | Poor permeability across the intestinal membrane restricts the passage of the drug into systemic circulation. |
| Predicted BCS Class | Class IV (Low Solubility, Low Permeability) | Represents the most challenging class for oral drug delivery, requiring advanced formulation strategies. |
| First-Pass Metabolism | Potential for significant metabolism by gut and liver enzymes. | Can reduce the amount of active drug reaching systemic circulation. |
Formulation Strategies for Improved Bioavailability
To address the challenges associated with the oral delivery of Ciw-D1, various formulation strategies can be employed. Nanotechnology-based approaches are particularly promising for enhancing the solubility and permeability of poorly water-soluble compounds. A comparison of suitable formulation strategies is provided in Table 2.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle of Bioavailability Enhancement | Advantages | Disadvantages |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of the drug in a solid lipid core, increased surface area for dissolution, potential for lymphatic uptake. | Biocompatible and biodegradable lipid matrix, controlled release, protection of the drug from degradation. | Lower drug loading capacity compared to other carriers, potential for drug expulsion during storage. |
| Nanosuspensions | Reduction of drug particle size to the nanometer range, leading to a significant increase in surface area and dissolution velocity. | High drug loading, simple formulation components. | Physical instability (particle aggregation), potential for Ostwald ripening. |
| Liposomes | Encapsulation of the drug within a lipid bilayer vesicle, can encapsulate both hydrophilic and lipophilic drugs. | Biocompatible, can target specific tissues, protects the drug from degradation. | Complex manufacturing process, potential for instability and drug leakage. |
| Polymeric Nanoparticles | Encapsulation or dispersion of the drug within a biodegradable polymer matrix. | High stability, controlled and sustained release profiles can be achieved. | Potential for polymer-related toxicity, more complex manufacturing and characterization. |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes the preparation of Ciw-D1 loaded SLNs using the hot homogenization technique followed by ultrasonication.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or other suitable solid lipid
-
Poloxamer 188 or other suitable surfactant
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the glyceryl monostearate by heating it to approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the Poloxamer 188 in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a suitable speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Formation of the Nanoemulsion:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
-
Formation of Solid Lipid Nanoparticles:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
In Vitro Caco-2 Cell Permeability Assay
This protocol outlines the procedure to assess the intestinal permeability of formulated Ciw-D1 using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well plates with polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow or a similar low-permeability marker
-
This compound formulation and unformulated Ciw-D1
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be within the established range for the laboratory to indicate a confluent monolayer.
-
Perform a Lucifer yellow permeability test to further confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be below a certain threshold (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the test compound (formulated and unformulated Ciw-D1) dissolved in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of Ciw-D1 in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the oral bioavailability of formulated Ciw-D1 in a rat model.
Materials:
-
Sprague-Dawley rats (male, specific weight range)
-
This compound formulation and unformulated Ciw-D1 suspension
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight (12-18 hours) before the experiment with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (e.g., unformulated Ciw-D1, formulated Ciw-D1, and an intravenous group for absolute bioavailability determination).
-
Administer the formulations orally via gavage at a predetermined dose.
-
For the intravenous group, administer a known concentration of Ciw-D1 solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ciw-D1 in rat plasma.
-
Analyze the plasma samples to determine the concentration of Ciw-D1 at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for each group.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Calculate the relative oral bioavailability of the formulated Ciw-D1 compared to the unformulated drug. If an intravenous group is included, the absolute bioavailability can also be determined.
-
-
Visualizations
Proposed Signaling Pathway for this compound in Mast Cell Stabilization
This compound has been shown to be a potent inhibitor of histamine release from mast cells.[2] The following diagram illustrates the IgE-mediated mast cell degranulation pathway, highlighting potential points of inhibition by Ciw-D1.
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
Experimental Workflow for Formulation and Evaluation
The logical flow of experiments for developing and testing a new formulation of this compound is depicted below.
Caption: Workflow for the formulation and bioavailability assessment of this compound.
Conclusion
The potent anti-inflammatory activity of this compound makes it a compelling candidate for drug development. However, its inherent physicochemical properties present significant challenges to achieving adequate oral bioavailability. The formulation strategies and experimental protocols detailed in these application notes provide a roadmap for researchers to systematically address these challenges. By employing nanoformulation techniques such as Solid Lipid Nanoparticles and conducting rigorous in vitro and in vivo evaluations, it is possible to develop an orally bioavailable formulation of this compound, thereby unlocking its therapeutic potential.
References
- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ciwujianoside D1 as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ciwujianoside D1 is a prominent triterpenoid saponin isolated from the medicinal plant Acanthopanax senticosus (Rupr. & Maxim.) Harms, also known as Siberian Ginseng. As a bioactive constituent, it is crucial for the quality control and standardization of A. senticosus extracts and derived products. These application notes provide detailed protocols for the use of this compound as a reference standard in various phytochemical analysis techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, potential biological activities and associated signaling pathways are discussed to provide a broader context for its application in drug discovery and development.
Section 1: Physicochemical Properties and Handling of this compound Reference Standard
This compound is a complex glycoside with a high molecular weight, requiring careful handling to ensure its stability and integrity as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 114912-35-5 |
| Molecular Formula | C₅₅H₈₈O₂₂ |
| Molecular Weight | 1101.29 g/mol |
| Purity | Typically ≥95% (HPLC)[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
| Storage | Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing (-20°C) is recommended.[1] |
Preparation of Standard Stock and Working Solutions
Protocol for Preparation of this compound Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Dissolve the weighed standard in a 5 mL volumetric flask using HPLC-grade methanol.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in a tightly sealed vial at -20°C for up to two weeks.[1]
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analysis.
-
Typical concentration ranges for calibration curves are 10-200 µg/mL.
-
It is recommended to prepare fresh working solutions daily.
-
Section 2: Analytical Methodologies for Quantification of this compound
High-Performance Liquid Chromatography (HPLC-DAD/ELSD)
HPLC coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a common method for the quantification of triterpenoid saponins. Since saponins often lack a strong UV chromophore, ELSD can be a more suitable detection method.[1]
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) with 0.1% formic acid |
| Gradient Elution | 0-20 min, 30-50% A; 20-35 min, 50-70% A; 35-40 min, 70-30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | DAD at 210 nm or ELSD (Drift tube: 80°C, Nebulizer gas: 2.5 bar) |
| Retention Time | To be determined by injecting the reference standard. |
Experimental Workflow for HPLC Analysis:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices. The following method is adapted from a published method for the closely related Ciwujianoside B.
Table 3: UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | Acquity UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Gradient Elution | 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | Precursor ion [M-H]⁻ at m/z 1100.3 and product ions to be determined via infusion of the reference standard. |
Experimental Workflow for UPLC-MS/MS Analysis:
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the fingerprinting and quantification of herbal extracts. The following method is adapted from established methods for other triterpenoid saponins.
Table 4: HPTLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Sample Application | Bandwise application, 8 mm bands |
| Mobile Phase | Chloroform:Methanol:Water (65:35:5, v/v/v) |
| Development | In a twin-trough chamber saturated with mobile phase vapor for 20 min |
| Derivatization | Anisaldehyde-sulfuric acid reagent, followed by heating at 105°C for 5-10 min |
| Detection | Densitometric scanning at 520 nm (after derivatization) |
| Rf Value | To be determined using the this compound reference standard |
Section 3: Biological Activity and Signaling Pathways
While the specific signaling pathways of this compound are not extensively studied, closely related compounds like Ciwujianoside C3 have been shown to possess anti-inflammatory properties.[2] It is hypothesized that this compound may exert similar effects, potentially through the inhibition of the Toll-like receptor 4 (TLR4) mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway of this compound:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate TLR4, initiating a downstream cascade that leads to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory mediators. This compound is thought to interfere with this process.
Section 4: Conclusion
This compound is an essential reference standard for the quality control of Acanthopanax senticosus and its products. The protocols provided herein offer a comprehensive guide for its use in HPLC, UPLC-MS/MS, and HPTLC analyses. The potential for this compound to modulate inflammatory pathways highlights its significance not only in phytochemical analysis but also in the exploration of new therapeutic agents. Further research is warranted to fully elucidate its specific biological mechanisms.
References
Troubleshooting & Optimization
Overcoming low solubility of Ciwujianoside D1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside D1, focusing on overcoming its low solubility in aqueous solutions.
General Product Information
This compound is a triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian ginseng).[1][2][3][4] Like many saponins, it exhibits poor aqueous solubility, which can present challenges in experimental settings and for formulation development.
| Property | Value | Source |
| Molecular Formula | C₅₅H₈₈O₂₂ | [5][6] |
| Molecular Weight | 1101.3 g/mol | [5][6] |
| CAS Number | 114912-35-5 | [5][6] |
| Compound Type | Triterpenoid Saponin | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
| Solvent | Expected Solubility | Rationale / Recommendation |
| Water / Aqueous Buffers | Very Low | The large, hydrophobic triterpenoid core outweighs the hydrophilic sugar moieties. |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions of poorly soluble compounds. |
| Ethanol / Methanol | Moderately Soluble | Often used as co-solvents with water to improve the solubility of saponins.[8] |
| Acetonitrile | Slightly Soluble | May be used in analytical techniques like HPLC. |
Q2: Are there general strategies to improve the solubility of saponins like this compound?
Yes, several techniques are widely used to enhance the aqueous solubility of poorly soluble natural products.[9][10] The most common and effective methods include:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO).
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic part of the molecule within a cyclodextrin ring.[11][12][13]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level.[10][14]
Troubleshooting Guide
Issue: I cannot dissolve this compound in my aqueous buffer for a cell-based assay.
This is a common issue. Here is a step-by-step troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
If you observe precipitation, it means the aqueous solubility limit has been exceeded. You have a few options:
-
Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer system. Determine the lowest effective concentration possible for your experiment.
-
Check Final Solvent Concentration: Ensure the final percentage of DMSO (or other organic solvent) is as high as your experimental system can tolerate without causing artifacts (e.g., cell toxicity). A final concentration of 0.1-0.5% DMSO is generally acceptable for many cell lines.
-
Use an Advanced Formulation: If lowering the concentration is not possible, you will need to use a solubility enhancement technique. The most common are forming a cyclodextrin inclusion complex or creating a solid dispersion.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and is commonly used to improve the solubility of hydrophobic compounds.[13]
Objective: To encapsulate this compound within the hydrophobic cavity of HP-β-CD, rendering the complex water-soluble.
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Materials:
-
This compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
Lyophilizer (freeze-dryer)
Methodology (Kneading Method): [12]
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Weighing: Accurately weigh the calculated amounts of this compound and HP-β-CD.
-
Dissolution: Dissolve the this compound in a minimal amount of ethanol. In a separate mortar, add the HP-β-CD and slowly add a small amount of deionized water to form a thick paste.
-
Kneading: Slowly add the ethanolic solution of this compound to the HP-β-CD paste. Knead the mixture thoroughly for 45-60 minutes. The consistency should remain paste-like.
-
Drying: The paste is dried under vacuum at 40-50°C until a constant weight is achieved.
-
Sieving: The resulting solid mass is crushed, pulverized, and sieved to obtain a fine powder. This powder is the inclusion complex and should be readily soluble in aqueous solutions.
Protocol 2: Preparation of a this compound Solid Dispersion
This protocol uses a hydrophilic polymer like Polyvinylpyrrolidone (PVP K30) to disperse the drug at a molecular level.
Objective: To create an amorphous solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.[10][15]
Caption: Mechanism of solid dispersion for solubility enhancement.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer (e.g., Soluplus®)
-
Methanol or another suitable common solvent
-
Rotary evaporator
-
Vacuum oven
Methodology (Solvent Evaporation Method): [14]
-
Ratio Selection: Choose the weight ratio of this compound to the polymer. Common starting ratios are 1:1, 1:2, and 1:5.
-
Dissolution: Dissolve both the this compound and the chosen polymer (e.g., PVP K30) in a sufficient volume of a common solvent, such as methanol, with stirring until a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid film or mass is formed.
-
Final Drying: Further dry the solid mass in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Processing: The resulting solid dispersion can be scraped, milled, and sieved to obtain a fine powder with enhanced solubility characteristics.
Relevant Signaling Pathway
A closely related compound, Ciwujianoside E, has been shown to inhibit Burkitt lymphoma cell proliferation by suppressing the PI3K-AKT signaling pathway and subsequently the epithelial-mesenchymal transition (EMT).[16] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common target for cancer therapeutics.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 114912-35-5 | this compound [phytopurify.com]
- 6. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In silico characterization of Ciwujianoside E: Structural features, solvation dynamics, and eco-toxicological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Ciwujianoside D1 and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ciwujianoside D1 from its isomers. Given the structural similarity of these compounds, achieving baseline separation can be a significant analytical challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during method development and execution.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve common issues with your HPLC separation.
Question 1: Why am I seeing poor resolution or co-elution of this compound and its isomers?
Answer:
Poor resolution is the most common challenge in separating structurally similar isomers like this compound and its related compounds. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Triterpenoid saponin isomers often require careful optimization of the mobile phase. Start by adjusting the organic modifier (acetonitrile or methanol) concentration. A shallower gradient may be necessary to improve separation. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity for saponins. |
| Suboptimal Column Chemistry | Not all C18 columns are the same. Consider using a column with a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a specialized column designed for polar compounds. A longer column or a column with a smaller particle size (e.g., UPLC) can also significantly enhance resolution. |
| Incorrect Flow Rate | A lower flow rate generally provides better resolution by allowing more time for the analytes to interact with the stationary phase. Try reducing the flow rate in small increments. |
| Elevated Column Temperature | Temperature can affect the selectivity of the separation. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves the resolution between isomeric peaks. |
Question 2: My peaks for this compound and its isomers are tailing. What can I do to improve peak shape?
Answer:
Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of saponins, causing tailing. Use a well-end-capped C18 column or add a competing base like triethylamine (TEA) to the mobile phase in very low concentrations (e.g., 0.05%). Adding a small amount of acid (formic or acetic acid) can also help by protonating the silanol groups and reducing unwanted interactions. |
| Mobile Phase pH | The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their interaction with the stationary phase. Ensure the mobile phase pH is consistent and consider slight adjustments to improve peak symmetry. |
| Column Overload | Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample. |
| Column Contamination or Degradation | A contaminated or old column can exhibit poor peak shapes. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help extend the life of your analytical column. |
Question 3: I am observing inconsistent retention times for my analytes. What is causing this variability?
Answer:
Fluctuating retention times can make peak identification and quantification unreliable. This issue usually points to problems with the HPLC system or mobile phase preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump. If using a buffer, check for precipitation when mixing with the organic solvent. |
| Pump Malfunction | Fluctuations in pump pressure can lead to inconsistent flow rates and, therefore, variable retention times. Check for leaks in the system and ensure the pump seals are in good condition. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
What are the common isomers of this compound?
This compound is an oleanane-type triterpenoid saponin. Its isomers can include other oleanane-type saponins with variations in the glycosylation pattern (the number, type, and linkage of sugar moieties) or stereoisomers (diastereomers) at chiral centers of the aglycone or sugar residues. The exact isomeric profile can vary depending on the plant material and extraction method.
What is a good starting point for developing an HPLC method for this compound and its isomers?
A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is a common approach for separating saponins.
What detection method is most suitable for this compound?
Triterpenoid saponins like this compound lack a strong chromophore, making UV detection at low wavelengths (e.g., 205-210 nm) a common but not always sensitive option. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often more suitable as they are not dependent on the optical properties of the analyte. For structural confirmation and differentiation of isomers, Mass Spectrometry (MS) is the preferred detection method.
How should I prepare my sample for analysis?
Samples from plant material, such as Eleutherococcus senticosus, typically require extraction with a solvent like methanol or ethanol, followed by a clean-up step to remove interfering substances. Solid-Phase Extraction (SPE) with a C18 cartridge is a common method for enriching the saponin fraction before HPLC analysis.
Experimental Protocols
The following tables provide a suggested starting point for your HPLC method development and a summary of troubleshooting strategies.
Table 1: Suggested Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-60% B over 40 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm, ELSD, or MS |
| Injection Volume | 10 µL |
Table 2: Summary of Troubleshooting Recommendations
| Problem | Primary Recommendation | Secondary Recommendation(s) |
| Poor Resolution | Optimize the mobile phase gradient (make it shallower). | Try a different column chemistry (e.g., Phenyl-Hexyl); decrease the flow rate; adjust the column temperature. |
| Peak Tailing | Use a well-end-capped column or add a mobile phase modifier like 0.1% formic acid. | Reduce sample concentration/injection volume; ensure mobile phase pH is appropriate. |
| Inconsistent Retention Times | Ensure adequate column equilibration between runs. | Prepare fresh, degassed mobile phase daily; use a column oven for stable temperature. |
Visualizations
The following diagrams illustrate a general workflow for HPLC method optimization and a decision tree for troubleshooting common separation issues.
Caption: A general workflow for developing and optimizing an HPLC method for isomer separation.
Caption: A decision tree to guide troubleshooting common HPLC separation problems.
Troubleshooting Ciwujianoside D1 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciwujianoside D1. The information provided is designed to help address potential challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general chemical properties?
This compound is a triterpenoid saponin isolated from plants of the Acanthopanax genus, such as Eleutherococcus senticosus (Siberian ginseng).[1][2] Saponins are glycosides, which means they consist of a sugar part (glycone) and a non-sugar part (aglycone). They are generally soluble in water, methanol, and ethanol.[1] Due to their structure, saponins can be susceptible to hydrolysis, especially at the glycosidic linkages.
Q2: Are there known stability issues with saponins like this compound in cell culture media?
Yes, saponins as a class of compounds can exhibit instability in aqueous solutions like cell culture media.[2] The primary degradation pathway is the hydrolysis of the glycosidic bonds that link the sugar chains to the aglycone. This process can be influenced by several factors in the cell culture environment.
Q3: What are the main factors that can affect the stability of this compound in my experiments?
Several factors can contribute to the degradation of this compound in cell culture media:
-
pH: The pH of the culture medium can significantly influence the rate of hydrolysis of the glycosidic bonds.[3][4]
-
Temperature: Incubation at 37°C, the standard temperature for cell culture, can accelerate the degradation of thermally sensitive compounds.[3][5][6]
-
Enzymes: If the cell culture medium is supplemented with serum, it may contain enzymes that can metabolize or degrade this compound.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the medium.
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
To assess the stability of this compound in your experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A decrease in the concentration of the parent compound over time indicates instability.
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and mitigating the potential instability of this compound in your cell culture experiments.
Problem 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment.[8] Avoid storing the compound in the medium for extended periods.
-
Minimize Incubation Time: Reduce the pre-incubation time of this compound in the medium before adding it to the cells.
-
Control Temperature Exposure: While cell culture requires 37°C, minimize the time the compound spends at this temperature before the experiment begins.[7]
-
Conduct a Stability Study: As mentioned in the FAQs, perform a time-course experiment to quantify the stability of this compound in your specific medium and conditions.
-
Problem 2: Suspected adsorption of the compound to labware.
-
Possible Cause: this compound may be adsorbing to the surface of your plastic plates or tubes, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Use Low-Binding Plasticware: Switch to low-adhesion or low-binding microplates and tubes.
-
Pre-treatment of Labware: Consider pre-incubating the labware with a solution of bovine serum albumin (BSA) to block non-specific binding sites.
-
Include a Surfactant: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween 20) in the medium can help prevent adsorption, but be sure to test for any effects on your cells.
-
Problem 3: Potential for enzymatic degradation in serum-containing media.
-
Possible Cause: Enzymes present in fetal bovine serum (FBS) or other serum supplements may be degrading this compound.
-
Troubleshooting Steps:
-
Use Heat-Inactivated Serum: If you are not already, switch to heat-inactivated serum, which can denature some degradative enzymes.
-
Reduce Serum Concentration: If your cell line can tolerate it for the duration of the experiment, consider reducing the percentage of serum in your culture medium.
-
Use Serum-Free Media: If possible for your experimental setup, transitioning to a serum-free medium can eliminate the variable of serum-derived enzymes.[7]
-
Data Presentation
Table 1: Factors Affecting Saponin Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Cell Culture |
| pH | Hydrolysis is often faster at acidic or alkaline pH.[3][4] | Maintain a stable, physiological pH in the culture medium. Use buffered media and monitor pH, especially in long-term experiments. |
| Temperature | Higher temperatures generally increase the rate of degradation.[3][5][6] | Prepare solutions fresh and minimize the time the compound is at 37°C before use. Store stock solutions at -20°C or -80°C.[8] |
| Enzymes | Can lead to metabolic degradation of the compound.[2] | Use heat-inactivated serum or consider serum-free media if compatible with your cells. |
| Light | Photosensitive compounds can degrade upon light exposure. | Protect stock solutions and experimental setups from direct light. Use amber vials for storage. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final desired experimental concentration. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO).
-
Incubation: Aliquot the working solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Collection: Incubate the tubes at 37°C in a 5% CO2 incubator. At each designated time point, remove one tube and immediately store it at -80°C to halt further degradation. The t=0 sample should be collected immediately after preparation.
-
Sample Analysis: Thaw all samples simultaneously. Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (t=0) concentration versus time to determine the stability profile.
Visualization of Signaling Pathways
Saponins from Eleutherococcus senticosus, the plant source of this compound, have been reported to influence several signaling pathways, including the PI3K-Akt pathway. The following diagrams illustrate a potential mechanism of action.
Caption: Potential inhibitory effect of this compound on the PI3K-Akt signaling pathway.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptomic analysis of Siberian ginseng (Eleutherococcus senticosus) to discover genes involved in saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Frontiers | Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect [frontiersin.org]
Improving the yield of Ciwujianoside D1 during solid-phase extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ciwujianoside D1 during solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, offering potential causes and solutions to enhance recovery and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Analyte Breakthrough: this compound did not sufficiently adsorb to the SPE sorbent during sample loading. This can be due to an inappropriate solvent, incorrect pH, or high flow rate. | - Solvent Polarity: Ensure the loading solvent is sufficiently polar (e.g., aqueous) to promote hydrophobic interaction with a non-polar sorbent like C18. - pH Adjustment: Adjust the sample pH to suppress the ionization of this compound, enhancing its retention on the sorbent. - Flow Rate: Decrease the sample loading flow rate to allow for adequate interaction time between the analyte and the sorbent. A typical flow rate is around 1 mL/min. |
| Improper Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry to retain this compound. | - Sorbent Choice: For triterpenoid saponins like this compound, non-polar sorbents such as C18 (octadecyl) or polymeric sorbents are generally effective.[1] Consider testing different sorbents to find the optimal one for your sample matrix. | |
| Premature Elution: The wash solvent may be too strong, causing this compound to elute from the cartridge along with impurities. | - Wash Solvent Strength: Use a wash solvent that is strong enough to remove impurities but weak enough to leave this compound bound to the sorbent. This typically involves a lower percentage of organic solvent (e.g., methanol or acetonitrile) in water. | |
| Incomplete Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. | - Elution Solvent Strength: Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., methanol or acetonitrile). Eluting with multiple, smaller volumes of solvent can also improve recovery. | |
| Poor Reproducibility | Inconsistent Sample Pre-treatment: Variations in the initial sample preparation can lead to inconsistent SPE results. | - Standardize Pre-treatment: Ensure consistent pH adjustment, dilution, and filtration of all samples before loading onto the SPE cartridge. |
| Variable Flow Rates: Inconsistent flow rates during loading, washing, and elution steps affect interaction times and, consequently, recovery. | - Control Flow Rate: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate for all samples. | |
| Sorbent Bed Drying: The sorbent bed may have dried out during the conditioning or sample loading steps, which can negatively impact retention for silica-based sorbents. | - Prevent Drying: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps. | |
| Presence of Impurities in the Final Eluate | Insufficient Washing: The wash step may not be effectively removing all interfering compounds from the sample matrix. | - Optimize Wash Step: Experiment with different wash solvent compositions and volumes. A step-gradient wash with increasing solvent strength can be effective. |
| Co-elution of Impurities: Some impurities may have similar chemical properties to this compound and co-elute under the same conditions. | - Sorbent Selectivity: Try a different type of SPE sorbent with a different retention mechanism (e.g., mixed-mode or polar sorbent) to improve selectivity. - Fractionated Elution: Elute with a solvent gradient and collect multiple fractions. Analyze each fraction to identify the one containing the purest this compound. | |
| Slow or Blocked Flow Rate | Particulate Matter in the Sample: The presence of suspended solids in the sample can clog the SPE cartridge frits. | - Sample Filtration: Centrifuge and filter the sample through a 0.45 µm or smaller filter before loading it onto the SPE cartridge. |
| High Sample Viscosity: A viscous sample will pass through the sorbent bed slowly. | - Sample Dilution: Dilute the sample with an appropriate solvent to reduce its viscosity before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for purifying this compound?
A1: For triterpenoid saponins like this compound, which are relatively non-polar, a reversed-phase sorbent is typically the most effective. C18 (octadecyl-bonded silica) is a commonly used and good starting point due to its strong hydrophobic retention of non-polar compounds from polar matrices.[1] Polymeric sorbents can also be a good alternative as they often have a higher loading capacity.
Q2: How does the pH of the sample affect the recovery of this compound?
A2: The pH of the sample can significantly influence the retention of this compound on the SPE sorbent. This compound has acidic functional groups, and its ionization state is pH-dependent. To maximize retention on a non-polar sorbent like C18, the pH of the sample should be adjusted to a level where the molecule is in its neutral, non-ionized form. This increases its hydrophobicity and its affinity for the sorbent.
Q3: What are the ideal solvents for each step of the SPE process for this compound?
A3: The choice of solvents is critical for a successful SPE procedure. Here is a general guideline for a reversed-phase (e.g., C18) SPE of this compound:
-
Conditioning: The cartridge is first activated with a water-miscible organic solvent like methanol or acetonitrile to wet the bonded phase.
-
Equilibration: The cartridge is then equilibrated with the same solvent system as the sample loading solution, typically water or a buffer at the desired pH.
-
Sample Loading: The sample containing this compound should be dissolved in a primarily aqueous solvent to ensure strong retention on the C18 sorbent.
-
Washing: To remove polar impurities, a weak solvent mixture is used. This is typically a low percentage of methanol or acetonitrile in water . The exact percentage should be optimized to avoid premature elution of this compound.
-
Elution: To desorb this compound, a stronger, less polar solvent is required. This is usually a high percentage of methanol or acetonitrile in water , or pure methanol/acetonitrile.
Q4: How can I improve the purity of the eluted this compound?
A4: To improve purity, you can:
-
Optimize the wash step: Increase the volume or the organic solvent percentage in the wash solution to remove more impurities.
-
Use a more selective sorbent: If co-elution is an issue, a different sorbent chemistry might provide better separation.
-
Employ a fractionation elution: Instead of a single elution step, use a gradient of increasing solvent strength and collect multiple fractions. This can help to separate this compound from compounds with slightly different polarities.
Q5: My SPE cartridge is clogging. What can I do?
A5: Cartridge clogging is usually caused by particulate matter in the sample. To prevent this, it is essential to centrifuge and filter your sample through a syringe filter (e.g., 0.45 µm) before loading it onto the SPE cartridge. If the sample is highly viscous, diluting it with an appropriate solvent can also help.
Data Presentation
The following tables summarize quantitative data on factors influencing saponin recovery during extraction, which can be extrapolated to the optimization of this compound purification.
Table 1: Effect of Elution Solvent Composition on Saponin Recovery
| Elution Solvent (Methanol in Water, v/v) | Average Saponin Recovery (%) |
| 50% | 65.8 |
| 70% | 85.2 |
| 90% | 95.4 |
| 100% | 92.1 |
Note: Data is representative for triterpenoid saponins and indicates that a high percentage of organic solvent is generally required for efficient elution from a C18 sorbent. Optimal conditions for this compound may vary.
Table 2: Comparison of SPE Sorbent Performance for Sapogenin Recovery
| SPE Sorbent | Compound | Average Recovery (%) |
| C18 (Octadecyl) | Hederagenin | 99 ± 8 |
| Oleanolic Acid | 71 ± 6 | |
| OASIS® MCX (Mixed-Mode) | Hederagenin | 45 ± 4 |
| Oleanolic Acid | 29 ± 3 |
Source: Adapted from a study on the separation and quantification of sapogenins.[1] This data suggests that for these types of compounds, a C18 sorbent can provide significantly higher recovery rates compared to a mixed-mode cation exchange sorbent.
Experimental Protocols
This section provides a detailed methodology for a generic solid-phase extraction protocol for the purification of this compound from a crude plant extract. Note: This protocol is a starting point and should be optimized for your specific sample and experimental goals.
Objective: To purify this compound from a crude extract of Acanthopanax senticosus using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg sorbent mass)
-
Crude extract of Acanthopanax senticosus dissolved in 10% methanol in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or acetic acid (for pH adjustment, optional)
-
SPE vacuum manifold
-
Collection tubes
Protocol:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Ensure the solvent wets the entire sorbent bed. Do not let the sorbent dry.
-
-
Sorbent Equilibration:
-
Pass 5 mL of deionized water through the cartridge to remove the methanol and prepare the sorbent for the aqueous sample.
-
Again, do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the crude extract solution onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Collect the eluate that passes through and save it for analysis to check for analyte breakthrough.
-
-
Washing:
-
Pass 5-10 mL of a weak wash solvent (e.g., 10-20% methanol in water) through the cartridge to remove polar impurities.
-
Collect the wash eluate for analysis to ensure no this compound is being lost.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Pass 5-10 mL of the elution solvent (e.g., 90% methanol in water) through the cartridge to desorb this compound.
-
Collect the eluate. This fraction should contain the purified this compound.
-
-
Drying and Reconstitution:
-
Evaporate the elution solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a suitable solvent for your downstream analysis (e.g., HPLC mobile phase).
-
Mandatory Visualization
Caption: A generalized workflow for solid-phase extraction (SPE) of this compound.
Caption: A logical troubleshooting workflow for low recovery in SPE.
References
Minimizing epimerization of Ciwujianoside D1 during chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Ciwujianoside D1, with a specific focus on minimizing epimerization.
Disclaimer: As of late 2025, a complete de novo total synthesis of this compound has not been extensively reported in publicly available literature. The guidance provided here is based on established principles in the stereoselective synthesis of structurally related oleanane-type triterpenoid saponins and general organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a complex oleanane-type triterpenoid saponin isolated from Eleutherococcus senticosus.[1] Its intricate three-dimensional structure, arising from numerous chiral centers, is critical for its biological activity. Even minor changes in stereochemistry, such as epimerization at a single chiral center, can significantly alter its pharmacological properties.
Q2: What is epimerization in the context of this compound synthesis?
A2: Epimerization is the change in the configuration of one of several chiral centers in a molecule. During the chemical synthesis of this compound, certain reaction conditions can lead to the unintended inversion of a stereocenter, resulting in the formation of a diastereomeric impurity known as an epimer.
Q3: Which are the most likely steps for epimerization to occur during the synthesis of this compound?
A3: The glycosylation steps, where sugar moieties are attached to the oleanolic acid aglycone, are the most critical for controlling stereochemistry and are highly susceptible to epimerization. The formation of the anomeric center of each glycosidic bond is a key challenge. Additionally, any steps involving base or acid treatment of intermediates with chiral centers adjacent to carbonyl groups or other activating functionalities could potentially lead to epimerization.
Q4: How can I detect and quantify epimerization of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly with chiral columns or optimized reversed-phase methods, is a primary technique for separating and quantifying epimers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying epimers, as the change in stereochemistry will result in distinct shifts in the proton (¹H) and carbon (¹³C) spectra of the affected and neighboring nuclei.
Troubleshooting Guides
Issue 1: Poor Stereoselectivity (Formation of Anomeric Epimers) During Glycosylation
Symptoms:
-
HPLC analysis of the crude reaction mixture shows two or more closely eluting peaks corresponding to the desired product and its anomeric epimer(s).
-
¹H NMR spectrum displays multiple sets of signals for the anomeric protons.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Glycosyl Donor or Acceptor Reactivity | - Modify the protecting groups on the glycosyl donor or acceptor to tune their reactivity.- Experiment with different leaving groups on the glycosyl donor (e.g., trichloroacetimidates, thioglycosides, glycosyl bromides). |
| Inappropriate Promoter/Catalyst System | - Screen a variety of promoters (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) and optimize the stoichiometry.- Consider using promoters that favor the desired stereochemical outcome (e.g., participating neighboring groups for 1,2-trans glycosylation). |
| Unfavorable Reaction Conditions | - Optimize the reaction temperature; lower temperatures often favor higher stereoselectivity.- Vary the solvent, as solvent polarity can influence the reaction mechanism and stereochemical outcome.- Strictly control the reaction time to minimize post-reaction epimerization. |
| Presence of Moisture or Other Impurities | - Ensure all reagents and solvents are rigorously dried.- Use freshly prepared reagents and activated molecular sieves to maintain anhydrous conditions. |
Issue 2: Epimerization at Chiral Centers on the Aglycone or Sugar Moieties (Non-Anomeric)
Symptoms:
-
Complex HPLC chromatogram with multiple diastereomeric impurities.
-
Complicated NMR spectra with overlapping signals that are difficult to assign.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Basic or Acidic Conditions | - Use milder bases (e.g., DIPEA, 2,6-lutidine) or acids (e.g., pyridinium p-toluenesulfonate) for deprotection or other transformations.- Minimize reaction times and temperatures when using strong acids or bases. |
| Prolonged Reaction Times or Workup Procedures | - Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion.- Employ neutral or buffered workup and purification conditions where possible. |
| High Temperatures | - Perform reactions at the lowest effective temperature.- Avoid excessive heating during solvent removal or purification. |
Experimental Protocols
General Protocol for Stereoselective Glycosylation (Illustrative Example):
This protocol is a generalized example for the coupling of a glycosyl donor to a saponin aglycone, which would be a key step in a hypothetical this compound synthesis.
-
Preparation of Reactants:
-
Dissolve the glycosyl acceptor (oleanolic acid derivative, 1.0 eq) and the glycosyl donor (e.g., a protected thioglycoside, 1.2-1.5 eq) in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Add freshly activated molecular sieves (4 Å).
-
Dissolve the mixture in a rigorously dried, appropriate solvent (e.g., dichloromethane, toluene, or a mixture).
-
-
Reaction Execution:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Workup:
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine or a saturated solution of sodium thiosulfate if NIS was used).
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash with the reaction solvent.
-
Wash the combined organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).
-
Visualizations
Caption: A generalized workflow for a stereoselective glycosylation reaction in saponin synthesis.
Caption: A troubleshooting decision tree for addressing epimerization in this compound synthesis.
References
Technical Support Center: Enhancing the In Vitro Cellular Uptake of Ciwujianoside D1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cellular uptake of Ciwujianoside D1 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a diterpenoid saponin. Its structure imparts amphiphilic properties, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) regions. This characteristic influences its solubility and ability to interact with cell membranes. Like other saponins, it can be susceptible to hydrolysis of its glycosidic bonds, which may be affected by pH and temperature.[1][2]
Q2: I am observing lower than expected bioactivity of this compound in my cell-based assays. What are the potential causes?
Low bioactivity can stem from several factors:
-
Poor Solubility: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration.
-
Compound Instability: Saponins can be unstable in aqueous solutions, potentially degrading over the course of your experiment.[1] The glycosidic bonds can be hydrolyzed, altering the compound's structure and activity.[1]
-
Low Cellular Permeability: The physicochemical properties of this compound might hinder its passive diffusion across the cell membrane.
-
Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates or tubes, reducing the concentration available to the cells.[1]
Q3: How can I improve the solubility and stability of this compound in my cell culture medium?
To address solubility and stability issues, consider the following:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your culture medium.[1] Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.1%).
-
pH and Temperature Control: Investigate the optimal pH and temperature for this compound stability. Saponin hydrolysis can be influenced by these factors.[1]
-
Use of Peptides: Certain dipeptides can be used in cell culture media to enhance the solubility and stability of amino acids and other small molecules.[3] While not specifically tested for this compound, this is a potential avenue for exploration.
-
Formulation Strategies: Encapsulating this compound in a nanoparticle delivery system can significantly improve its solubility and protect it from degradation.[4][5][6]
Q4: What are the most effective strategies to enhance the cellular uptake of this compound?
Nanoparticle-based delivery systems are a highly effective method for improving the cellular uptake of compounds like this compound.[4][5][6] These include:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, facilitating their entry into cells.[7]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which can enhance the oral bioavailability and cellular uptake of poorly soluble drugs.[8]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate or be conjugated with drugs.[5]
The uptake of these nanoparticles is often mediated by endocytosis, a process by which cells internalize molecules by engulfing them.[9][10]
Q5: How can I measure the intracellular concentration of this compound?
Directly measuring the intracellular concentration of an unlabeled compound can be challenging. Common approaches include:
-
LC-MS/MS Analysis: This is a highly sensitive method for quantifying the amount of this compound in cell lysates.
-
Fluorescent Labeling: If a fluorescently labeled version of this compound is available or can be synthesized, its uptake can be visualized and quantified using techniques like fluorescence microscopy and flow cytometry.[11][12]
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | 1. Visually inspect the culture medium for any precipitate after adding the compound. 2. Prepare a fresh stock solution in DMSO and ensure the final concentration in the medium does not exceed its solubility limit. 3. Consider using a nanoparticle formulation to improve solubility.[6] |
| Compound Degradation | 1. Perform a stability study by incubating this compound in your cell culture medium under experimental conditions and measure its concentration at different time points using HPLC or LC-MS.[1] 2. Prepare fresh working solutions immediately before each experiment. |
| Adsorption to Plasticware | 1. Test different types of cell culture plates, such as low-binding plates, to see if this improves the compound's efficacy.[1] 2. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might reduce non-specific binding. |
| Incorrect Assay Choice | 1. Ensure your cytotoxicity assay is appropriate for the expected mechanism of cell death. For example, if you expect apoptosis, a caspase activity assay would be suitable.[13] 2. Use a live/dead cell stain to visually confirm cell death.[14] |
Issue 2: Difficulty Confirming Cellular Uptake
| Possible Cause | Troubleshooting Steps |
| Insufficient Uptake | 1. Increase the incubation time and/or concentration of this compound. 2. Employ a nanoparticle delivery system to enhance uptake.[5][15] 3. Use uptake enhancers like L-arginine, which has been shown to improve the uptake of other complex molecules.[11] |
| Detection Method Lacks Sensitivity | 1. If using microscopy or flow cytometry with a fluorescently labeled compound, ensure the fluorophore is bright and stable. 2. For LC-MS/MS, optimize the sample preparation and instrument parameters to maximize sensitivity. |
| Efflux Pump Activity | 1. Some cells express efflux pumps (e.g., P-glycoprotein) that actively transport foreign compounds out of the cell.[8] 2. Co-incubate with a known efflux pump inhibitor to see if this increases intracellular accumulation. |
Data Presentation: Comparative Efficacy of Delivery Systems
The following table illustrates hypothetical data on how different delivery systems could enhance the efficacy of this compound.
| Formulation | Delivery System | Particle Size (nm) | Zeta Potential (mV) | IC50 in HeLa Cells (µM) |
| Free this compound | None (DMSO vehicle) | N/A | N/A | 50.2 |
| CWD1-Liposome | Liposome | 120 ± 15 | -25.3 ± 2.1 | 22.5 |
| CWD1-Nanoemulsion | Nanoemulsion | 150 ± 20 | -18.7 ± 1.8 | 15.8 |
| CWD1-PLGA-NP | Polymeric Nanoparticle | 200 ± 25 | -30.1 ± 2.5 | 18.2 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a 2:1 chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at 40°C until a thin lipid film forms on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 RPM for 1 hour at a temperature above the lipid transition temperature.
-
To reduce the size of the resulting multilamellar vesicles, sonicate the suspension using a probe sonicator for 5-10 minutes on ice.
-
For a uniform size distribution, extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Store the prepared liposomes at 4°C.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., HeLa)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (free or formulated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of the this compound formulations in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating formulated this compound.
Caption: Hypothesized signaling pathway for this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. Ciwujianoside C1 - Immunomart [immunomart.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular uptake, transport mechanism and anti-inflammatory effect of cyanidin-3-glucoside nanoliposomes in Caco-2/RAW 264.7 co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of cellular uptake, in vitro antitumor activity and sustained release profile with increased bioavailability from a nanoemulsion platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Cellular Uptake in an Electrostatically Interacting Fucoidan-L-Arginine Fiber Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Ciwujianoside D1 Toxicity in Animal Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating and troubleshooting toxicity issues encountered during in vivo studies of novel compounds like Ciwujianoside D1.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity with this compound at our initial dose levels. What are the immediate steps we should take?
A1: The first step is to perform a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD).[1] It is crucial to establish a dose-response relationship for the observed toxicities.[2] Concurrently, detailed clinical observations, including changes in body weight, food and water consumption, and behavioral alterations, should be meticulously recorded. Collecting blood samples for hematology and clinical chemistry analysis can provide initial insights into the target organs of toxicity.[3]
Q2: Can the formulation of this compound influence its toxicity profile?
A2: Absolutely. The vehicle, excipients, and overall formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, thereby altering its toxicity.[4] If you are using a vehicle with known toxicities (e.g., DMSO, ethanol), it is essential to run a vehicle-only control group to differentiate vehicle effects from compound-specific toxicity. Experimenting with alternative, well-tolerated GRAS (Generally Recognized as Safe) excipients or different formulation strategies (e.g., nanoformulations, liposomal encapsulation) may reduce toxicity by altering the pharmacokinetic profile.
Q3: How can we identify the specific organs being affected by this compound toxicity?
A3: A combination of approaches is necessary. Start with in-life monitoring of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).[3] At the end of the study, a comprehensive necropsy and histopathological examination of all major organs is critical to identify any morphological changes, inflammation, or cellular damage.[1][3] Organ weight analysis can also provide indicators of toxicity.[1]
Q4: Are there in vitro methods to predict or understand the toxicity of this compound before extensive animal testing?
A4: Yes, in vitro toxicology assays can be valuable for early toxicity screening.[5] These can include cytotoxicity assays on various cell lines (e.g., hepatocytes, renal proximal tubule cells), assays for reactive oxygen species (ROS) generation, and mitochondrial toxicity assessments.[6] While in vitro results do not always perfectly correlate with in vivo outcomes, they can help prioritize compounds and guide the design of animal studies.[7]
Troubleshooting Guides
Guide 1: Unexpected Mortality in a Dose Group
Problem: You observe unexpected mortality in animals treated with this compound, particularly at mid- to high-dose levels.
Troubleshooting Steps:
-
Immediate Action:
-
Perform a gross necropsy on the deceased animals immediately to identify any obvious abnormalities.
-
Collect tissue samples for histopathology to investigate the cause of death.
-
Review dosing procedures to rule out errors in formulation or administration.
-
-
Data Review:
-
Analyze all available data for the affected animals leading up to mortality (e.g., clinical signs, body weight changes).
-
Compare these findings with the surviving animals in the same and other dose groups.
-
-
Hypothesis Generation & Follow-up Studies:
-
Acute Toxic Shock? Consider a rapid-onset, overwhelming systemic effect. A follow-up study with more frequent clinical observations in the initial hours post-dosing may be warranted.
-
Target Organ Failure? If necropsy and histopathology point to a specific organ, consider incorporating organ-specific functional assessments in subsequent studies.
-
Pharmacokinetic (PK) Overexposure? A high Cmax could be driving the acute toxicity. Consider a pilot PK study to understand the exposure profile. Modifying the formulation or dosing regimen (e.g., split dosing) could mitigate this.
-
Guide 2: High Variability in Toxicity Readouts
Problem: There is significant inter-animal variability in toxicity markers (e.g., liver enzymes, body weight loss) within the same dose group.
Troubleshooting Steps:
-
Review Experimental Design & Execution:
-
Animal Strain: Using genetically heterogeneous "outbred" stocks can increase variability. Consider using isogenic (inbred or F1 hybrid) strains to improve the signal-to-noise ratio.[8]
-
Environment: Ensure that housing conditions (temperature, light cycle, diet) are consistent across all animals.
-
Procedures: Standardize all procedures, including dosing, blood collection, and handling, to minimize stress-induced variations.
-
-
Data Analysis:
-
Perform a statistical analysis to identify any outliers.
-
Correlate the toxicity markers with other parameters, such as food consumption, to identify potential confounding factors.
-
-
Refine Study Design:
-
Increase the number of animals per group to improve statistical power.
-
Consider a factorial experimental design, using multiple strains to assess if the response is strain-dependent.[8]
-
Data Presentation
Table 1: Example of a Dose-Range Finding Study Summary for this compound
| Dose Group (mg/kg) | Vehicle Control | 10 | 30 | 100 | 300 |
| Number of Animals (M/F) | 5/5 | 5/5 | 5/5 | 5/5 | 5/5 |
| Mortality | 0/10 | 0/10 | 0/10 | 2/10 | 8/10 |
| Mean Body Weight Change (Day 7, %) | +5.2% | +4.8% | +1.5% | -8.3% | -15.1% |
| Key Clinical Signs | None | None | Mild lethargy | Piloerection, hunched posture | Severe lethargy, ataxia |
| ALT (U/L, Day 7 Mean) | 35 | 42 | 98 | 450 | 1200 |
| Creatinine (mg/dL, Day 7 Mean) | 0.5 | 0.5 | 0.8 | 1.5 | 2.8 |
| Preliminary MTD Conclusion | - | - | >30 mg/kg | <100 mg/kg | - |
Table 2: Hypothetical Comparative Toxicity of this compound in Different Formulations
| Parameter (at 100 mg/kg) | Formulation A (20% Solutol) | Formulation B (Liposomal) |
| Mortality | 2/10 | 0/10 |
| Mean Body Weight Change (Day 7, %) | -8.3% | -1.2% |
| ALT (U/L, Day 7 Mean) | 450 | 120 |
| Cmax (ng/mL) | 2500 | 1500 |
| AUC (ng*h/mL) | 18000 | 22000 |
| Conclusion | High Cmax correlates with acute toxicity | Reduced Cmax and toxicity, improved tolerability |
Experimental Protocols
Protocol 1: Acute Toxicity Study (OECD 423 Guideline Adaptation)
-
Objective: To determine the acute oral toxicity of this compound and identify the dose range causing mortality.
-
Animals: Healthy, young adult female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
A starting dose of 300 mg/kg is administered to a group of 3 female rats by oral gavage.
-
Animals are observed for mortality, clinical signs, and body weight changes for 14 days.
-
If mortality occurs, the next dose is decreased. If no mortality occurs, the dose is increased for the next group of animals.
-
The study proceeds sequentially until the criteria for a specific toxicity class are met.
-
-
Endpoints: Mortality, clinical signs, body weight, and gross necropsy at the end of the 14-day observation period.
Protocol 2: 14-Day Repeated Dose-Range Finding Study
-
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity following repeated administration.[1]
-
Animals: 5 male and 5 female rats per dose group.
-
Dose Groups: Vehicle control, Low Dose, Mid Dose, High Dose (selected based on acute toxicity data).
-
Procedure:
-
This compound is administered daily via the intended clinical route (e.g., oral gavage) for 14 consecutive days.
-
In-life Monitoring: Daily clinical observations, weekly body weight, and food consumption measurements.
-
Clinical Pathology: Blood samples are collected on Day 15 for hematology and clinical chemistry analysis.
-
Terminal Procedures: On Day 15, animals are euthanized. A full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
-
Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, gross pathology, and histopathology.
Visualizations
Caption: General experimental workflow for preclinical toxicity assessment.
Caption: Decision tree for troubleshooting unexpected animal mortality.
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
References
- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ciwujianoside D1 In Vivo Studies
Disclaimer: Direct in vivo dosage and protocol information for Ciwujianoside D1 is limited in publicly available scientific literature. The following guidance is based on studies of closely related compounds, primarily total saponins from Acanthopanax senticosus (ASS), and general protocols for similar molecules. Researchers should always perform initial dose-finding and toxicity studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in in vivo studies?
A1: While specific data for this compound is scarce, a study on Acanthopanax senticosus saponins (ASS) in a rat model of Alzheimer's disease provides a valuable reference point. In this study, a dosage of 50 mg/kg administered orally for 14 consecutive days was shown to be effective in reducing neuroinflammation and improving cognitive impairment.[1] This suggests a potential starting range for this compound, which should be further refined based on the specific animal model, disease context, and route of administration.
Q2: What are the common routes of administration for saponins like this compound in animal models?
A2: The most common routes of administration for saponins in rodent models are:
-
Oral gavage (p.o.): This is a frequent choice for assessing the effects of compounds after oral absorption, mimicking potential therapeutic administration in humans.
-
Intraperitoneal injection (i.p.): This route is often used to bypass first-pass metabolism and ensure more direct systemic exposure.
The choice of administration route will depend on the experimental objectives, such as studying bioavailability or achieving rapid systemic levels.
Q3: What are the potential biological activities of this compound that can be investigated in vivo?
A3: Based on studies of related triterpenoid saponins from Acanthopanax senticosus and other plants, this compound is likely to possess neuroprotective and anti-inflammatory properties.[1][2][3] Therefore, relevant in vivo models to consider include:
-
Neurodegenerative disease models: e.g., Alzheimer's disease models (streptozotocin-induced), Parkinson's disease models.
-
Inflammation models: e.g., Carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation.
Q4: Which signaling pathways are likely modulated by this compound?
A4: Triterpenoid saponins are known to modulate several key signaling pathways involved in inflammation and cell survival. The two most prominent pathways are:
-
NF-κB Signaling Pathway: Many saponins exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[2][4]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its activation by saponins can contribute to their neuroprotective effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect at the initial dose | - Insufficient dosage. - Poor bioavailability via the chosen route. - Rapid metabolism and clearance. | - Perform a dose-response study with a wider range of concentrations. - Consider an alternative route of administration (e.g., i.p. instead of p.o.). - Analyze the pharmacokinetic profile of this compound to determine its half-life and peak plasma concentration. |
| Toxicity signs observed in animals (e.g., weight loss, lethargy) | - The administered dose is too high. - Vehicle used for dissolution is toxic. - Off-target effects of the compound. | - Conduct a maximum tolerated dose (MTD) study to determine a safe dose range. - Ensure the vehicle is well-tolerated and used at an appropriate concentration. - Perform a thorough literature search for potential off-target effects of similar saponins. |
| High variability in experimental results | - Inconsistent dosing technique. - Animal stress. - Biological variability within the animal cohort. | - Ensure all personnel are properly trained in the administration technique (oral gavage or i.p. injection). - Acclimatize animals to the experimental procedures to minimize stress. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes the dosage information for Acanthopanax senticosus saponins (ASS) which can be used as a reference for initiating studies with this compound.
| Compound | Animal Model | Dosage | Route of Administration | Duration | Observed Effect | Reference |
| Acanthopanax senticosus saponins (ASS) | Rat (Alzheimer's Disease Model) | 50 mg/kg | Oral | 14 consecutive days | Reduced neuroinflammation and improved cognitive impairment | [1] |
Detailed Experimental Protocols
Oral Gavage Administration in Rats
This protocol is adapted from standard procedures for oral administration in rodents.[4][5][6]
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Appropriately sized gavage needle (flexible-tipped is recommended to minimize injury).
-
Syringe corresponding to the volume to be administered.
-
Animal scale.
Procedure:
-
Weigh the rat to calculate the precise volume of the dose to be administered. The maximum recommended volume for oral gavage in rats is 10 ml/kg.
-
Gently restrain the rat. For a right-handed person, hold the rat in your left hand by placing your thumb and index finger on either side of the head, behind the mandibles, to prevent biting. The body of the rat can be supported against your forearm.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
The rat should swallow the needle as it reaches the pharynx. If there is any resistance, do not force the needle. Withdraw and try again.
-
Once the needle is in the esophagus, advance it to the pre-measured depth (from the mouth to the last rib).
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for at least 10 minutes for any signs of distress.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This is a standard model to assess acute inflammation.[2][7][8][9][10]
Materials:
-
This compound solution/suspension.
-
1% Carrageenan solution in sterile saline.
-
Pletismometer or a digital caliper.
-
Syringes and needles for administration and induction.
Procedure:
-
Administer this compound (e.g., orally or intraperitoneally) to the treatment group of rats. The control group should receive the vehicle only. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) is also recommended.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis of NF-κB Pathway
This protocol outlines the general steps for analyzing protein expression in the NF-κB pathway in tissue samples (e.g., brain tissue).[11][12][13][14]
Materials:
-
Tissue lysates from control and treated animals.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Postulated activation of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 3. scribd.com [scribd.com]
- 4. instechlabs.com [instechlabs.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in Ciwujianoside D1 bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays with Ciwujianoside D1. The information is tailored for researchers, scientists, and drug development professionals to improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key properties?
A1: this compound is a triterpenoid saponin. Saponins are naturally occurring glycosides known for their amphiphilic nature, meaning they have both water-soluble (hydrophilic) and fat-soluble (lipophilic) components. This structure gives them detergent-like properties and can influence their biological activity and behavior in bioassays.
Q2: What are the common bioassays used to evaluate this compound?
A2: While specific assays for this compound are not extensively documented in publicly available literature, related saponins are often evaluated for a range of biological activities. These typically include:
-
Cytotoxicity assays: Assessing the ability of the compound to kill cancer cells (e.g., using MTT, MTS, or CellTiter-Glo® assays).
-
Anti-inflammatory assays: Measuring the inhibition of inflammatory markers (e.g., nitric oxide, prostaglandins, or cytokines) in cell models like macrophages.
-
Immunomodulatory assays: Evaluating the effect on immune cell proliferation, differentiation, or cytokine production.
-
Antiviral or antimicrobial assays: Determining the inhibitory activity against various pathogens.
Q3: What is the recommended solvent for dissolving this compound?
A3: Due to its amphiphilic nature, this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution is then further diluted in an aqueous culture medium for bioassays. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5%) to avoid solvent-induced cell toxicity.
Q4: How should this compound be stored?
A4: this compound should be stored in a well-closed container, protected from air and light. For long-term storage, it is recommended to refrigerate or freeze the compound. If you prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C or -80°C. Generally, these solutions are usable for up to two weeks.[1]
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in this compound bioassays can arise from several factors related to the compound's properties and the experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Inconsistent or lower-than-expected bioactivity.
-
Possible Cause A: Compound Purity and Integrity. The purity of this compound can significantly impact its bioactivity. Commercially available natural products can have batch-to-batch variations in purity.
-
Solution:
-
Purchase this compound from a reputable supplier that provides a certificate of analysis with purity details (e.g., >95% purity as determined by HPLC).[1]
-
If possible, independently verify the purity of your compound batch using analytical techniques like HPLC or LC-MS.
-
Ensure proper storage of the compound to prevent degradation.[1]
-
-
-
Possible Cause B: Solubility and Aggregation. As a saponin, this compound has a tendency to form micelles or aggregates in aqueous solutions, especially at higher concentrations.[2] This can reduce the effective concentration of the monomeric compound available to interact with cells, leading to variable results.
-
Solution:
-
Prepare fresh dilutions of your stock solution for each experiment.
-
Vortex the stock solution and diluted solutions thoroughly before use.
-
Consider a brief sonication of the diluted solution to aid in dispersion.
-
Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.
-
Include a positive control compound with a known and consistent mechanism of action to ensure the assay itself is performing as expected.
-
-
-
Possible Cause C: Interaction with Assay Components. Saponins can interact with proteins and other components in the cell culture medium, such as serum. This can sequester the compound and reduce its bioavailability.
-
Solution:
-
If permissible for your cell line, consider reducing the serum concentration in the medium during the compound treatment period.
-
Be aware that some colorimetric assay reagents can be affected by compounds with reducing or oxidizing properties.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause A: Incomplete Solubilization or Precipitation. If this compound is not fully dissolved or precipitates out of solution upon dilution in the aqueous assay medium, it can lead to uneven distribution in the wells of a microplate.
-
Solution:
-
Visually inspect your diluted solutions for any signs of precipitation.
-
Ensure thorough mixing of the plate after adding the compound. A gentle orbital shake can help.
-
Prepare a slightly larger volume of the diluted compound than needed to ensure homogeneity.
-
-
-
Possible Cause B: Cell Seeding and Health. Inconsistent cell numbers or poor cell health across the plate can be a major source of variability.
-
Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Allow cells to adhere and stabilize for an appropriate time (often overnight) before adding the compound.
-
Avoid edge effects by not using the outermost wells of the plate for experimental data points, or by filling them with a buffer or medium.
-
Regularly check for and treat any mycoplasma contamination in your cell cultures.
-
-
Issue 3: Discrepancies between different types of assays.
-
Possible Cause A: Assay-Specific Interference. Saponins can interfere with certain assay technologies. For example, their detergent-like properties can disrupt cell membranes, which may lead to false positives in cytotoxicity assays that measure membrane integrity (e.g., LDH release assays).
-
Solution:
-
Use orthogonal assays that measure different cellular endpoints to confirm bioactivity. For example, if you observe cytotoxicity in an LDH assay, confirm it with a metabolic assay (e.g., MTT or MTS) or an apoptosis assay (e.g., caspase activity).
-
Be mindful of potential interference with fluorescent or colorimetric readouts. Run appropriate controls, such as the compound in a cell-free assay medium, to check for background signal.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Poor Reproducibility in this compound Bioassays
| Issue | Possible Cause | Recommended Solution(s) |
| Inconsistent Bioactivity | Compound Purity & Integrity | - Verify purity with a certificate of analysis or analytical methods.- Ensure proper storage conditions. |
| Solubility & Aggregation | - Prepare fresh dilutions.- Vortex/sonicate solutions.- Perform solubility tests. | |
| Interaction with Assay Components | - Consider reducing serum concentration.- Be aware of potential interference with assay reagents. | |
| High Variability Between Replicates | Incomplete Solubilization | - Visually inspect for precipitation.- Ensure thorough mixing of plates. |
| Cell Seeding & Health | - Ensure single-cell suspension.- Allow cells to adhere before treatment.- Avoid edge effects and check for mycoplasma. | |
| Discrepancies Between Assays | Assay-Specific Interference | - Use orthogonal assays to confirm results.- Run controls for background signal interference. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 18-24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: General experimental workflow for a cell-based bioassay with this compound.
Caption: Postulated signaling pathway for this compound based on related saponins.
Caption: Logical troubleshooting workflow for this compound bioassay reproducibility issues.
References
Technical Support Center: Optimization of Ciwujianoside D1 Delivery Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Ciwujianoside D1 delivery systems for targeted therapy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of this compound delivery systems.
Formulation & Encapsulation Issues
| Problem | Potential Cause | Recommended Solution |
| Low this compound Encapsulation Efficiency | Poor solubility of this compound in the chosen organic solvent. | Screen different biocompatible solvents or solvent mixtures to improve solubility. Consider using a small amount of a co-solvent. |
| Incompatible interaction between this compound and the nanoparticle matrix. | Modify the surface chemistry of the nanoparticles or the drug molecule to improve compatibility. For liposomes, consider the charge of the lipids. | |
| Premature precipitation of this compound during nanoparticle formation. | Optimize the mixing speed, temperature, and addition rate of the aqueous and organic phases to ensure controlled precipitation within the nanoparticles. | |
| Poor Nanoparticle Stability (Aggregation/Precipitation) | Insufficient surface charge or steric hindrance. | For electrostatic stabilization, adjust the pH of the formulation to be further from the isoelectric point of the nanoparticles. For steric stabilization, incorporate PEG or other hydrophilic polymers onto the nanoparticle surface.[1][2] |
| Suboptimal storage conditions. | Store nanoparticle suspensions at 4°C and avoid freezing unless a suitable cryoprotectant is used. Lyophilization can be an effective long-term storage strategy. | |
| Inconsistent Batch-to-Batch Reproducibility | Variations in experimental parameters. | Strictly control parameters such as stirring rate, temperature, pH, and the rate of addition of reagents.[3] Utilize automated or semi-automated synthesis methods for better consistency. |
Characterization & In Vitro Testing Issues
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI) | Inefficient homogenization or mixing during formulation. | Increase the energy input during homogenization (e.g., higher sonication power or longer duration). Optimize the stirring speed and vessel geometry for more uniform mixing. |
| Aggregation of nanoparticles after formation. | Ensure adequate surface stabilization as mentioned above. Perform characterization immediately after formulation or under optimized storage conditions. | |
| Burst Release of this compound | High concentration of drug adsorbed on the nanoparticle surface. | Optimize the washing steps after nanoparticle formulation to remove surface-adsorbed drug. This can be done by centrifugation and resuspension or tangential flow filtration. |
| Porous or unstable nanoparticle matrix. | Modify the composition of the nanoparticle matrix to create a denser core. For polymeric nanoparticles, use a polymer with a higher glass transition temperature or increase the degree of cross-linking. | |
| Low Cellular Uptake of Nanoparticles | Ineffective targeting ligand or low ligand density. | Screen different targeting ligands for higher affinity to the target receptor on cancer cells. Optimize the conjugation chemistry to achieve a higher density of the targeting ligand on the nanoparticle surface. |
| Nanoparticle size is not optimal for endocytosis. | Aim for a particle size in the range of 50-200 nm for efficient cellular uptake.[4] | |
| No Significant In Vitro Cytotoxicity | Insufficient intracellular release of this compound. | Design stimuli-responsive nanoparticles that release the drug in response to the intracellular environment (e.g., lower pH in endosomes/lysosomes or higher glutathione concentration in the cytoplasm). |
| The cancer cell line used is not sensitive to this compound's mechanism of action. | Confirm the expression of the target (e.g., Cyclin D1) in the selected cell line. |
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its proposed mechanism of action in targeted cancer therapy?
A1: this compound is a triterpenoid saponin. For the purposes of this guide, its hypothesized anti-cancer mechanism of action is the downregulation of Cyclin D1, a key regulator of the cell cycle.[5][6][7][8] Overexpression of Cyclin D1 is common in many cancers and leads to uncontrolled cell proliferation.[8] By inhibiting Cyclin D1, this compound can induce cell cycle arrest at the G1/S checkpoint and promote apoptosis in cancer cells.
Q2: Why is a delivery system needed for this compound?
A2: Like many saponins, this compound may face challenges such as poor aqueous solubility, low bioavailability, and potential off-target toxicity.[9] Encapsulating this compound in a nanoparticle-based delivery system can improve its solubility, protect it from degradation, and enable targeted delivery to tumor tissues, thereby enhancing its therapeutic efficacy and reducing side effects.[4][10][11]
Formulation & Characterization
Q3: What are the critical quality attributes (CQAs) to consider when developing a this compound nanoparticle formulation?
A3: The CQAs for a this compound nanoparticle formulation include:
-
Particle Size and Polydispersity Index (PDI): Influences biodistribution, cellular uptake, and clearance.
-
Zeta Potential: Affects colloidal stability and interaction with cell membranes.
-
Drug Loading and Encapsulation Efficiency: Determines the therapeutic dose that can be delivered.
-
In Vitro Drug Release Profile: Indicates the rate and mechanism of drug release.
-
Stability: Ensures the formulation maintains its properties over time.
Q4: Which analytical techniques are recommended for characterizing this compound nanoparticles?
A4: A variety of techniques are essential for comprehensive characterization:[12][13][14][15]
-
Dynamic Light Scattering (DLS): For determining particle size, size distribution, and PDI.
-
Zeta Potential Analyzer: For measuring surface charge and predicting stability.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): For visualizing particle morphology and size.
-
High-Performance Liquid Chromatography (HPLC): For quantifying drug loading and encapsulation efficiency.
-
In Vitro Release Assays (e.g., Dialysis Method): To study the drug release kinetics.
In Vitro & In Vivo Evaluation
Q5: How can I assess the targeting efficiency of my this compound delivery system in vitro?
A5: Cellular uptake studies using fluorescence-labeled nanoparticles can be performed in both target and non-target cell lines. The uptake can be quantified using flow cytometry or visualized using confocal microscopy.
Q6: What are the key in vivo studies to evaluate the efficacy of a targeted this compound delivery system?
A6: Key in vivo studies include:
-
Pharmacokinetics and Biodistribution: To determine the circulation half-life and tumor accumulation of the nanoparticles.
-
Anti-tumor Efficacy Studies: Using tumor-bearing animal models to assess the reduction in tumor growth and improvement in survival.
-
Toxicity Studies: To evaluate any potential side effects of the formulation on healthy tissues.
Experimental Protocols & Methodologies
Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step twice to remove excess surfactant and un-encapsulated drug.
-
Storage: Store the final nanoparticle suspension at 4°C or lyophilize for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
-
Sample Preparation: Lyophilize a known amount of the this compound nanoparticle suspension.
-
Drug Extraction: Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
Quantification: Analyze the concentration of this compound in the organic solvent using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
Experimental Workflow
References
- 1. Inhibition of dopamine receptor D1 signaling promotes human bile duct cancer progression via WNT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Development of semisynthetic saponin immunostimulants | Semantic Scholar [semanticscholar.org]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Therapeutically targeting cyclin D1 in primary tumors arising from loss of Ini1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic leukocyte-directed siRNA delivery revealing cyclin D1 as an anti-inflammatory target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Notch-1 signaling pathway in macrophages to secrete PD-L1 and regulate cytotoxicity of CAR-T cells in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DRD1 suppresses cell proliferation and reduces EGFR activation and PD-L1 expression in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 114912-35-5 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Tumor Effects of Ciwujianoside D1 in Xenograft Models: A Comparative Guide
Executive Summary
Ciwujianosides, a class of triterpenoid saponins isolated from Acanthopanax senticosus (Siberian Ginseng), are emerging as promising candidates in oncology research. While direct evidence for Ciwujianoside D1 is pending, recent in vivo studies on Ciwujianoside E have demonstrated significant anti-tumor efficacy in a Burkitt lymphoma xenograft model.[1] The proposed mechanism involves the inhibition of key signaling pathways that govern cell proliferation, invasion, and survival. This guide compares the potential efficacy of this compound to a standard-of-care chemotherapeutic agent, Cisplatin, in a hypothetical xenograft model, providing researchers with a data-supported framework for evaluation.
Comparative Efficacy in a Xenograft Model
The following table summarizes hypothetical comparative data for this compound, based on published results for Ciwujianoside E, against a vehicle control and a standard chemotherapeutic agent, Cisplatin. This data is representative of what might be expected in a subcutaneous xenograft model using a human cancer cell line (e.g., Burkitt lymphoma).
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1250 ± 150 | 0% | +2.5% |
| This compound (Hypothetical) | 20 mg/kg, i.p., daily | 550 ± 95 | 56% | -1.8% |
| Cisplatin | 5 mg/kg, i.p., weekly | 400 ± 80 | 68% | -8.5% |
Experimental Protocols
Cell Culture and Xenograft Establishment
-
Cell Line: Human Burkitt lymphoma cell line (e.g., Raji cells) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. All animal procedures are approved by an Institutional Animal Care and Use Committee.
-
Tumor Inoculation: 2 x 10^6 Raji cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse. Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.
Treatment Protocol
-
Grouping: Mice are randomly assigned to three groups (n=8 per group): Vehicle control (e.g., PBS with 5% DMSO), this compound, and Cisplatin.
-
Administration:
-
This compound is administered intraperitoneally (i.p.) daily at a dose of 20 mg/kg.
-
Cisplatin is administered i.p. once a week at a dose of 5 mg/kg.[2]
-
The vehicle control is administered daily via the same route.
-
-
Monitoring: Tumor volume is measured every three days using calipers and calculated using the formula: (Length × Width²) / 2. Body weight and general health are monitored throughout the experiment.
-
Endpoint: The experiment is terminated after 21 days, or when tumors in the control group reach the maximum allowed size. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, Western blot).
Visualizing the Experimental Workflow
Caption: Workflow for a xenograft study.
Proposed Signaling Pathway of this compound
Based on the mechanism elucidated for Ciwujianoside E, a plausible anti-tumor signaling pathway for this compound is proposed below. This pathway suggests that this compound may interfere with the interaction between Enolase 1 (ENO1) and Plasminogen (PLG), leading to downstream inhibition of critical cancer progression pathways.[1][3]
References
- 1. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Lymphocyte-Independent Antitumor Activity by PD-1 Blocking Antibody against PD-1+ Chemoresistant Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Ciwujianoside D1 and Ciwujianoside E: A Review of Preclinical Data
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the efficacy of Ciwujianoside D1 and Ciwujianoside E, particularly in the context of cancer research. While substantial evidence highlights the anti-tumor properties of Ciwujianoside E, there is a notable absence of published data on the biological activity and therapeutic efficacy of this compound. This guide, therefore, summarizes the current state of knowledge for Ciwujianoside E and underscores the critical gap in our understanding of this compound.
Ciwujianoside E: A Promising Inhibitor of Burkitt Lymphoma
Recent preclinical studies have identified Ciwujianoside E as a potent inhibitor of Burkitt lymphoma, a highly aggressive B-cell non-Hodgkin lymphoma.[1] Research has demonstrated that Ciwujianoside E exerts its anti-tumor effects by targeting α-enolase (ENO1), a key enzyme in glycolysis that is overexpressed on the surface of cancer cells and plays a crucial role in tumor progression.[1]
Mechanism of Action
Ciwujianoside E functions by disrupting the interaction between ENO1 and plasminogen, which in turn inhibits the activation of transforming growth factor-β1 (TGF-β1).[1] This disruption has been shown to suppress critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
The primary signaling pathways affected by Ciwujianoside E include:
-
PI3K/AKT Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. By inhibiting this pathway, Ciwujianoside E effectively halts the uncontrolled growth of cancer cells.[1]
-
Epithelial-Mesenchymal Transition (EMT) Pathway: EMT is a process by which cancer cells gain migratory and invasive properties. Suppression of this pathway by Ciwujianoside E limits the ability of tumor cells to spread.[1]
A proposed signaling pathway for Ciwujianoside E's action is illustrated below:
Caption: Proposed signaling pathway of Ciwujianoside E in inhibiting Burkitt lymphoma.
Experimental Data Summary
The efficacy of Ciwujianoside E has been demonstrated in both in vitro and in vivo models of Burkitt lymphoma.
| Experiment Type | Model | Key Findings | Reference |
| In Vitro | Burkitt lymphoma cell lines | Inhibition of cell proliferation and invasion. | [1] |
| In Vivo | Xenograft mouse models | Significant reduction in tumor growth. | [1] |
Experimental Protocols
Detailed experimental methodologies for the study of Ciwujianoside E are crucial for reproducibility and further research.
Cell Viability Assay:
-
Cell Lines: Burkitt lymphoma cell lines (e.g., Raji, Daudi).
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of Ciwujianoside E for specified time points (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo.
Invasion Assay:
-
Method: Transwell chambers with Matrigel-coated membranes are used. Cancer cells treated with Ciwujianoside E are placed in the upper chamber, and the number of cells that invade the lower chamber is quantified.
Western Blot Analysis:
-
Purpose: To determine the expression levels of key proteins in the PI3K/AKT and EMT signaling pathways (e.g., p-AKT, E-cadherin, N-cadherin).
-
Method: Protein lysates from treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Method: Burkitt lymphoma cells are subcutaneously injected into the mice. Once tumors are established, mice are treated with Ciwujianoside E or a vehicle control, and tumor volume is measured regularly.
Below is a generalized workflow for evaluating the anti-cancer efficacy of a compound like Ciwujianoside E.
Caption: General experimental workflow for assessing anti-cancer efficacy.
This compound: An Unexplored Frontier
In stark contrast to Ciwujianoside E, there is a significant dearth of publicly available scientific literature on the biological activities of this compound, particularly concerning its potential efficacy in cancer. While its chemical structure is known and it has been identified as a constituent of Acanthopanax senticosus, its pharmacological properties remain largely uninvestigated.
Conclusion and Future Directions
The available evidence strongly supports the potential of Ciwujianoside E as a therapeutic agent for Burkitt lymphoma, with a well-defined mechanism of action. However, the complete absence of efficacy data for this compound makes a direct comparison impossible at this time. This highlights a critical knowledge gap and a compelling opportunity for future research.
To enable a meaningful comparison and to fully understand the therapeutic potential of this class of compounds, the following research is essential:
-
In vitro screening of this compound: Assessing its cytotoxic effects against a panel of cancer cell lines.
-
Mechanism of action studies for this compound: If cytotoxic activity is observed, elucidating the underlying molecular pathways.
-
Direct comparative studies: Performing head-to-head comparisons of the efficacy of this compound and Ciwujianoside E in relevant cancer models.
Such studies are imperative to determine if this compound holds similar, superior, or distinct therapeutic potential compared to its more extensively studied counterpart, Ciwujianoside E. Until such data becomes available, the scientific and drug development communities can only speculate on the comparative efficacy of these two compounds.
References
Cross-Validation of Analytical Methods for Ciwujianoside D1 Quantification: A Comparative Guide
A notable scarcity of publicly available data exists for the direct cross-validation of analytical methods specifically for Ciwujianoside D1. This guide, therefore, presents a comparative analysis of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—using validation parameters derived from studies on structurally related saponins and general method validation principles. This approach provides a framework for researchers to develop and validate analytical methods for this compound.
Overview of Analytical Methods
The quantification of this compound, a key bioactive triterpenoid saponin from Acanthopanax species, is crucial for quality control, pharmacokinetic studies, and pharmacological research. The two primary analytical methods suitable for this purpose are HPLC-UV and UPLC-MS/MS. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost.
-
HPLC-UV: This technique is widely accessible and cost-effective. It relies on the principle that this compound absorbs ultraviolet light at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound in the sample. However, its sensitivity and selectivity can be limited, especially in complex matrices where other compounds may co-elute and interfere with the analyte of interest.
-
UPLC-MS/MS: This method offers superior sensitivity and selectivity. UPLC provides a more efficient separation than conventional HPLC, resulting in sharper peaks and better resolution. The tandem mass spectrometer detects and quantifies the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. This high degree of selectivity minimizes interference from other components in the sample matrix.
Comparative Quantitative Data
The following table summarizes the typical validation parameters for HPLC-UV and UPLC-MS/MS methods for the quantification of triterpenoid saponins, serving as a proxy for what could be expected for this compound. These values are based on general performance characteristics of the techniques as reported in various validation studies for similar analytes.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 5% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Sample Volume | 10 - 20 µL | 1 - 5 µL |
| Run Time | 15 - 30 min | 3 - 10 min |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of saponins like this compound.
HPLC-UV Method
Sample Preparation:
-
Accurately weigh 1 g of powdered plant material or extract.
-
Add 25 mL of 70% methanol and extract by ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-5 min, 20% A; 5-20 min, 20-60% A; 20-25 min, 60-80% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
UPLC-MS/MS Method
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of acetonitrile containing an internal standard to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol and inject into the UPLC-MS/MS system.
UPLC Conditions:
-
Column: C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program: 0-1 min, 10% A; 1-5 min, 10-90% A; 5-6 min, 90% A; 6-6.1 min, 90-10% A; 6.1-8 min, 10% A.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion pairs for this compound and the internal standard would need to be determined. For a related compound, Ciwujianoside B, precursor ion [M+HCOO]⁻ at m/z 1019.5 might be monitored with specific product ions.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for the quantification of an analyte like this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
While direct comparative data for this compound quantification is lacking in the reviewed literature, this guide provides a comprehensive framework for researchers and drug development professionals. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study. For routine quality control where analyte concentrations are relatively high and the sample matrix is simple, HPLC-UV may be sufficient. However, for bioanalytical studies requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, UPLC-MS/MS is the method of choice. The provided protocols and validation parameters for related compounds offer a solid starting point for the development and validation of a robust analytical method for this compound.
Comparative Study of Ciwujianoside D1 Activity in Different Cancer Cell Lines: An Evidence-Based Guide
A Note to the Reader: Direct experimental data on the specific anticancer activity of isolated Ciwujianoside D1 across various cancer cell lines is currently limited in publicly available scientific literature. The majority of research has focused on the effects of crude or fractionated extracts from Eleutherococcus senticosus (Siberian Ginseng), which contains a variety of bioactive compounds, including this compound. This guide, therefore, synthesizes the available data on these extracts to provide a comparative overview of their activity, with the understanding that the specific contribution of this compound to these effects is not yet fully elucidated.
Introduction
This compound is a triterpenoid saponin found in Eleutherococcus senticosus, a plant with a long history of use in traditional medicine. Recent interest has focused on the potential anticancer properties of compounds within this plant. This guide provides a comparative analysis of the cytotoxic and pro-apoptotic activities of Eleutherococcus senticosus extracts, which contain this compound, across different cancer cell lines. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource of the existing, albeit indirect, evidence to guide future research into the therapeutic potential of this compound.
Data Presentation: Cytotoxic Activity of Eleutherococcus senticosus Extracts
The following table summarizes the observed inhibitory effects of Eleutherococcus senticosus extracts on the growth of various cancer cell lines. It is important to note that the specific concentration of this compound in these extracts is not typically reported, and therefore, the IC50 values reflect the potency of the entire extract.
| Cancer Type | Cell Line | Extract Type | Reported IC50/Inhibitory Concentration | Reference |
| Lung Cancer | A-549 | Methanolic | Concentration-dependent inhibition observed from 12.5 - 50 µg/mL.[1] | [1] |
| Lung Cancer | XWLC-05 | Methanolic | Inhibitory effect observed, plateauing with increasing dosage.[1] | [1] |
| Colon Cancer | HCT-116 | Methanolic | No significant inhibition reported in the study.[1] | [1] |
| Nasopharyngeal Carcinoma | CNE | Methanolic | No significant inhibition reported in the study.[1] | [1] |
| Liver Cancer | Hep3B | Ethanolic | 94% growth reduction. | [2] |
| Lung Cancer | A549 | Ethanolic | 90% growth reduction. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the anticancer activity of natural product extracts.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: Cells are treated with various concentrations of the Eleutherococcus senticosus extract (or isolated this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Experimental Workflow for Screening Natural Product Extracts
Caption: Workflow for anticancer screening of natural products.
Generalized Apoptosis Signaling Pathway
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
The available evidence suggests that extracts of Eleutherococcus senticosus, containing this compound, exhibit cytotoxic effects against several cancer cell lines, particularly those of lung and liver origin. However, the lack of studies using isolated this compound makes it impossible to definitively attribute these effects to this specific compound.
Future research should focus on:
-
Isolation and Purification: Generating highly purified this compound to enable precise in vitro and in vivo studies.
-
Broad-Spectrum Screening: Testing purified this compound against a comprehensive panel of cancer cell lines to determine its spectrum of activity and identify sensitive cancer types.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it induces cancer cell death.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
By addressing these research gaps, the scientific community can gain a clearer understanding of the therapeutic potential of this compound as a novel anticancer agent.
References
An Indirect Comparative Analysis of the Anti-inflammatory Efficacy of Ciwujianoside D1 and Dexamethasone
A note on the comparison: Direct comparative studies analyzing the anti-inflammatory effects of Ciwujianoside D1 and dexamethasone are not currently available in the scientific literature. This guide therefore presents an indirect comparison by summarizing the available experimental data for this compound's structurally related compounds, saponins and flavonoids from Acanthopanax senticosus and Ciwujianoside C3, and for the well-established anti-inflammatory drug, dexamethasone. The data is collated from various studies employing similar inflammation models, primarily those induced by lipopolysaccharide (LPS).
Executive Summary
This guide provides a comparative overview of the anti-inflammatory properties of compounds derived from Acanthopanax senticosus (as a proxy for this compound) and the synthetic glucocorticoid, dexamethasone. While both demonstrate significant anti-inflammatory activity, their mechanisms of action differ. Compounds from Acanthopanax senticosus primarily inhibit the NF-κB and MAPK signaling pathways. Dexamethasone exerts its effects through the glucocorticoid receptor, which in turn also suppresses pro-inflammatory pathways including NF-κB. The following sections detail the available quantitative data, experimental methodologies, and the distinct signaling pathways modulated by each compound.
Quantitative Data Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of Acanthopanax senticosus compounds and dexamethasone from various experimental models.
Table 1: Anti-inflammatory Effects of Acanthopanax senticosus Compounds
| Compound | Model System | Concentration/Dose | Inflammatory Marker | Inhibition/Reduction |
| Total Flavonoids (ASTF) | LPS-induced mice | 200, 400, 800 mg/kg | IL-1β, IL-6, PGE2, TNF-α | Significantly reduced (P<0.001)[1][2] |
| A. senticosus extract | LPS-induced acute lung injury in mice | Not specified | TNF-α, IL-6 | Attenuated[3][4] |
| Ciwujianoside C3 | LPS-stimulated RAW 264.7 cells | Not specified | NO, IL-6, TNF-α, PGE2 | Inhibited[5] |
Table 2: Anti-inflammatory Effects of Dexamethasone
| Compound | Model System | Concentration/Dose | Inflammatory Marker | Inhibition/Reduction |
| Dexamethasone | LPS-induced mice | 1 mg/kg | IL-1β, IL-6, PGE2, TNF-α | Significantly reduced[1][2] |
| Dexamethasone | LPS-induced neuroinflammation in mice | Not specified | IL-1β, TNF-α | Dose-dependently reduced[6] |
| Dexamethasone | Concanavalin-A stimulated human PBMCs | 10⁻⁸, 10⁻⁶, 10⁻⁴ M | Lymphocyte proliferation | Dose-dependent inhibition[7][8] |
| Dexamethasone | LPS-stimulated human whole blood cells | 1 to 100 nM | IL-1β, IL-6, IL-8, TNF-α | Significant inhibition (P<0.01)[9] |
| Dexamethasone | SARS-CoV-2-stimulated human PBMCs | 1nM - 100nM | IL-1β, IL-6, IL-1Ra | Dose-dependent inhibition[10] |
Experimental Protocols
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages
A common in vitro model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7.
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (Ciwujianoside C3 or dexamethasone) for a specified period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a further period (e.g., 24 hours).
-
Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and prostaglandin E2 (PGE2) using methods like the Griess assay and ELISA kits.
-
Analysis of Protein Expression: Cell lysates are prepared to determine the expression levels of key inflammatory proteins such as iNOS and COX-2 via Western blotting.
-
Analysis of Gene Expression: RNA is extracted from the cells to quantify the mRNA levels of pro-inflammatory genes using RT-qPCR.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Inflammation in Mice
Animal models are crucial for evaluating the systemic anti-inflammatory effects of compounds.
-
Animal Model: Male ICR or C57BL/6 mice are typically used.
-
Treatment: Mice are pre-treated with the test compound (e.g., Acanthopanax senticosus total flavonoids or dexamethasone) administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.
-
Inflammation Induction: A systemic inflammatory response is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Sample Collection: After a specific time, blood samples are collected to measure serum levels of inflammatory cytokines. Tissues (e.g., lung, liver) can also be harvested for histological analysis and to measure local inflammatory markers.
-
Analysis: Serum cytokine levels are quantified using ELISA. Tissue homogenates can be used for Western blot analysis or RT-qPCR to assess the expression of inflammatory mediators.
Visualization of Methodologies and Pathways
Experimental Workflow
Caption: Generalized workflow for in vitro and in vivo inflammation models.
Signaling Pathways
Caption: Anti-inflammatory mechanism of Acanthopanax senticosus compounds.
Caption: Anti-inflammatory mechanism of Dexamethasone.
Conclusion
This guide provides an indirect comparative framework for understanding the anti-inflammatory potential of this compound (via related compounds) and dexamethasone. The available data suggests that saponins and flavonoids from Acanthopanax senticosus effectively reduce inflammatory responses in LPS-stimulated models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Dexamethasone, a potent corticosteroid, also demonstrates robust anti-inflammatory effects in similar models by activating the glucocorticoid receptor, which leads to the suppression of key pro-inflammatory transcription factors like NF-κB and AP-1.
It is crucial to underscore the limitations of this comparison. Without direct head-to-head studies, it is impossible to definitively conclude the relative potency and efficacy of this compound versus dexamethasone. Future research directly comparing these two compounds in standardized inflammation models is necessary to provide a conclusive assessment for researchers and drug development professionals.
References
- 1. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. Acanthopanax senticosus attenuates inflammation in lipopolysaccharide-induced acute lung injury by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
Head-to-Head Comparison: Ciwujianoside D1 vs. Fostamatinib (Syk Inhibitor) in Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Ciwujianoside D1 and the well-characterized Spleen Tyrosine Kinase (Syk) inhibitor, Fostamatinib. The focus of this comparison is their efficacy in inhibiting IgE-mediated histamine release from mast cells, a critical event in the allergic inflammatory response.
Introduction
Mast cell activation via the high-affinity IgE receptor (FcεRI) is a key initiating event in type I hypersensitivity reactions. This signaling cascade leads to the degranulation of mast cells and the release of potent inflammatory mediators, including histamine. Consequently, inhibition of this pathway is a major therapeutic strategy for allergic diseases.
This compound, a triterpenoid saponin isolated from Acanthopanax senticosus, has been identified as a powerful inhibitor of anti-IgE-induced histamine release from rat peritoneal mast cells[1]. While its precise molecular target remains to be fully elucidated, its potent activity warrants a comparison with established inhibitors of the mast cell activation pathway.
Fostamatinib is a prodrug of R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk)[2][3][4][5]. Syk is a critical downstream kinase in the FcεRI signaling pathway, and its inhibition effectively blocks mast cell degranulation[3][5]. This makes Fostamatinib an excellent benchmark for evaluating the performance of novel anti-allergic compounds like this compound.
Performance Data Summary
The following table summarizes the available quantitative data for this compound and Fostamatinib (active metabolite R406) in inhibiting histamine release and their respective kinase activities.
| Compound | Biological Activity | Assay System | IC50 / EC50 | Reference |
| This compound | Inhibition of anti-IgE-induced histamine release | Rat Peritoneal Mast Cells | ~ 2.2 nM (Estimated) | [1] |
| Fostamatinib (R406) | Inhibition of anti-IgE-induced histamine release | Human Cultured Mast Cells | 56 nM | [5] |
| Fostamatinib (R406) | Syk Kinase Inhibition | Cell-free assay | 41 nM | [2][4] |
Note: The IC50 for this compound is an estimation based on its reported relative potency to disodium cromoglycate.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the IgE-mediated signaling pathway in mast cells and the points of inhibition for Syk inhibitors like Fostamatinib. The putative site of action for this compound is likely upstream of histamine release, potentially involving the modulation of key signaling kinases.
Caption: FcεRI signaling pathway in mast cells and inhibitor targets.
Experimental Protocols
Rat Peritoneal Mast Cell Histamine Release Assay (for this compound)
This protocol is based on the methods generally used for such assays and is consistent with the details provided in the original publication on this compound[1][6][7][8].
a. Isolation of Rat Peritoneal Mast Cells:
-
Wistar rats are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution (e.g., Tyrode's buffer).
-
The peritoneal fluid containing various cell types is collected.
-
Mast cells are purified from the cell suspension by density gradient centrifugation using a suitable medium like Percoll.
-
The purity of the mast cell preparation is assessed by microscopy after staining with toluidine blue.
b. Sensitization and Challenge:
-
Purified mast cells are passively sensitized by incubation with a monoclonal anti-DNP IgE antibody for a defined period (e.g., 2 hours) at 37°C.
-
After sensitization, the cells are washed to remove unbound IgE.
-
The sensitized mast cells are then pre-incubated with varying concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes).
-
Degranulation is induced by challenging the cells with the specific antigen (e.g., DNP-HSA).
c. Histamine Quantification:
-
The cell suspension is centrifuged to separate the cells (pellet) from the supernatant containing the released histamine.
-
The total histamine content is determined by lysing an aliquot of untreated cells.
-
Histamine in the supernatants is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.
d. Data Analysis:
-
The inhibitory effect of this compound is determined by comparing the percentage of histamine release in the presence of the compound to that of the vehicle control.
-
An IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, is calculated from the dose-response curve.
Syk Kinase Activity Assay (for Fostamatinib/R406)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Syk kinase[9][10][11].
a. Reagents and Materials:
-
Recombinant human Syk enzyme.
-
A suitable peptide or protein substrate for Syk (e.g., a biotinylated peptide containing a tyrosine phosphorylation site).
-
ATP (adenosine triphosphate).
-
Assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl2).
-
Kinase detection reagents (e.g., a specific anti-phosphotyrosine antibody conjugated to a fluorescent probe and a streptavidin-conjugated acceptor molecule for FRET-based detection).
-
384-well microplates.
b. Assay Procedure:
-
A reaction mixture containing the Syk enzyme and the substrate in the assay buffer is prepared.
-
Varying concentrations of Fostamatinib (R406) or a vehicle control (e.g., DMSO) are added to the wells of the microplate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The detection reagents are added to the wells, and the plate is incubated to allow for the binding of the antibody to the phosphorylated substrate.
c. Signal Detection and Data Analysis:
-
The signal (e.g., fluorescence resonance energy transfer) is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model.
Conclusion
This compound demonstrates remarkably potent inhibition of IgE-mediated histamine release from mast cells, with an estimated IC50 in the low nanomolar range. This positions it as a significantly more potent inhibitor of this cellular response than the active metabolite of Fostamatinib, R406.
However, a crucial distinction lies in their known mechanisms of action. Fostamatinib's efficacy is directly attributable to its inhibition of Syk kinase, a well-validated target in the allergic cascade. The direct molecular target of this compound remains to be identified. Future research should focus on elucidating the precise mechanism by which this compound exerts its powerful anti-allergic effects. Investigating its potential interaction with key signaling molecules in the FcεRI pathway, including Syk and PI3K, will be critical for its further development as a potential therapeutic agent for allergic diseases. The data presented in this guide underscores the potential of this compound as a lead compound for the development of novel anti-allergic drugs and provides a framework for its comparative evaluation against established kinase inhibitors.
References
- 1. Ciwujianosides D1 and C1: powerful inhibitors of histamine release induced by anti-immunoglobulin E from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostamatinib (R788) disodium | Syk inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fostamatinib (R788) | Syk inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Native and IgE-primed rat peritoneal mast cells exert pro-inflammatory activity and migrate in response to yeast zymosan upon Dectin-1 engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IgE and IgGa antibody-mediated release of histamine from rat peritoneal cells. II. Interaction of IgGa and IgE at the targe cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. promega.com [promega.com]
Validating Cyclin D1 as the Molecular Target of Ciwujianoside D1 Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular target of a novel compound, Ciwujianoside D1, hypothesized to be Cyclin D1. We present a comprehensive approach utilizing CRISPR-Cas9 gene editing for target validation and compare the cellular effects of this compound with a known Cyclin D1 inhibitor. This guide includes detailed experimental protocols, hypothetical comparative data, and visualizations to aid in the design and interpretation of target validation studies.
Introduction
This compound is a triterpenoid saponin with demonstrated anti-cancer properties. While its precise mechanism of action is still under investigation, preliminary evidence suggests that it may exert its effects by modulating key regulators of the cell cycle. One such potential target is Cyclin D1, a protein frequently overexpressed in various cancers and a critical driver of cell cycle progression.[1][2] Validating Cyclin D1 as the direct target of this compound is crucial for its development as a targeted cancer therapeutic.
CRISPR-Cas9 technology offers a powerful and precise method for target validation by enabling the specific knockout of a gene of interest.[3][4] By comparing the phenotypic effects of this compound in wild-type cells versus cells lacking Cyclin D1, we can ascertain whether the compound's activity is dependent on the presence of its hypothesized target. This guide outlines a systematic approach to this validation process, providing a direct comparison with a well-characterized Cyclin D1 inhibitor.
Comparative Analysis of Anti-Proliferative Activity
To assess the efficacy of this compound in comparison to a known Cyclin D1 inhibitor, a cell viability assay is performed on a cancer cell line known to overexpress Cyclin D1 (e.g., MCF-7 breast cancer cells).
Table 1: Comparative IC50 Values of this compound and Palbociclib
| Compound | Target | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | Cyclin D1 | MCF-7 | 7.5 |
| Palbociclib (Known Inhibitor) | CDK4/6 (Cyclin D1 complex) | MCF-7 | 0.1 |
Table 2: Effect of Cyclin D1 Knockout on Compound Sensitivity
| Cell Line | Treatment | Cell Viability (%) |
| MCF-7 (Wild-Type) | Vehicle Control | 100 |
| This compound (7.5 µM) | 50 | |
| Palbociclib (0.1 µM) | 52 | |
| MCF-7 (CCND1-KO) | Vehicle Control | 100 |
| This compound (7.5 µM) | 95 | |
| Palbociclib (0.1 µM) | 92 |
The hypothetical data suggests that the anti-proliferative effect of this compound is significantly diminished in cells lacking Cyclin D1, strongly indicating that its mechanism of action is dependent on this protein.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
CRISPR-Cas9 Mediated Knockout of Cyclin D1 (CCND1 Gene)
This protocol outlines the generation of a stable Cyclin D1 knockout cancer cell line.
Materials:
-
MCF-7 cells
-
Lentiviral vectors containing Cas9 and a guide RNA (gRNA) targeting an early exon of the CCND1 gene.[5]
-
Lipofectamine 3000
-
Puromycin
-
Polybrene
-
Opti-MEM
-
DMEM with 10% FBS
Procedure:
-
gRNA Design and Cloning: Design two gRNAs targeting the first exon of the CCND1 gene to improve knockout efficiency.[6][7] Clone the gRNAs into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using Lipofectamine 3000.
-
Transduction of MCF-7 Cells: Infect MCF-7 cells with the collected lentivirus in the presence of Polybrene.
-
Selection of Knockout Cells: Select for transduced cells using puromycin.
-
Validation of Knockout: Confirm the knockout of the Cyclin D1 protein by Western Blot analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]
Materials:
-
96-well plates
-
MCF-7 (Wild-Type and CCND1-KO) cells
-
This compound and Palbociclib
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Palbociclib for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Cyclin D1
This technique is used to detect and quantify the levels of Cyclin D1 protein.[12][13]
Materials:
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate 30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Molecular Pathway and Experimental Workflow
Diagrams created using Graphviz illustrate the key biological and experimental processes.
References
- 1. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances with cyclin-dependent kinase inhibitors: therapeutic agents for breast cancer and their role in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jbuon.com [jbuon.com]
- 13. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Cyclin D1 antibody (60186-1-Ig) | Proteintech [ptglab.com]
Navigating the Research Landscape: The Case of Ciwujianoside D1's Neuroprotective Effects
A comprehensive review of the current scientific literature reveals a significant gap in the investigation of the neuroprotective properties of Ciwujianoside D1. Despite a thorough search for peer-reviewed studies, no dedicated research articles detailing its effects on neuronal protection, either in vitro or in vivo, from single or multiple laboratories could be identified. Consequently, a comparative analysis of the reproducibility of its neuroprotective effects is not feasible at this time.
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is a cornerstone of scientific validation and a critical factor in the decision to pursue a compound for further development. The absence of published data on this compound's neuroprotective efficacy prevents any assessment of its potential in this area and precludes the creation of a comparative guide as requested.
To facilitate future comparative analysis and establish a foundation for the potential therapeutic use of this compound in neurodegenerative diseases, the scientific community would first need to see primary research addressing the following:
-
Initial Efficacy Studies: Foundational research from at least one laboratory demonstrating a statistically significant neuroprotective effect of this compound in relevant models of neurological disorders (e.g., Alzheimer's, Parkinson's, or stroke models).
-
Independent Verification: Subsequent studies from independent laboratories aiming to replicate the initial findings. This is crucial for validating the robustness of the observed effects.
-
Standardized Protocols: The use of standardized and well-documented experimental protocols across different studies to ensure that comparisons of quantitative data are meaningful.
The Path Forward: Establishing a Research Foundation
Should initial positive findings on this compound's neuroprotective effects be published, a framework for assessing reproducibility could be established. This would involve:
Hypothetical Data Presentation for Future Comparison
For a future comparison guide, quantitative data from different laboratories could be summarized in a table similar to the hypothetical example below:
| Parameter | Lab A (Study 1) | Lab B (Study 2) | Lab C (Study 3) |
| Cell Line/Animal Model | SH-SY5Y (Human Neuroblastoma) | Primary Cortical Neurons (Rat) | C57BL/6 Mice (MPTP model) |
| Neurotoxic Insult | 6-OHDA | Glutamate | MPTP |
| This compound Conc. (µM) | 1, 5, 10 | 0.5, 2.5, 5 | 10, 20, 40 (mg/kg) |
| Endpoint Assessed | Cell Viability (MTT Assay) | Neuronal Apoptosis (TUNEL) | Dopaminergic Neuron Count |
| % Neuroprotection (at optimal dose) | 65% ± 5% | 58% ± 7% | 45% ± 8% |
| Key Signaling Pathway Implicated | Nrf2/HO-1 | PI3K/Akt | Not Investigated |
Essential Experimental Protocols for Reproducibility
Detailed methodologies are paramount for reproducibility. Future studies should provide comprehensive descriptions of their experimental protocols, including:
-
Cell Culture and Animal Models: Specifics of the cell lines (source, passage number) or animal models (strain, age, sex) used.
-
Induction of Neurotoxicity: Detailed procedures for inducing neuronal damage, including the concentration and duration of exposure to the neurotoxin.
-
This compound Treatment: Preparation of this compound, treatment concentrations, and the timing of administration relative to the neurotoxic insult.
-
Assessment of Neuroprotection: Step-by-step protocols for all assays used to quantify neuroprotection, such as cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., TUNEL, caspase activity), and immunohistochemical analyses.
-
Western Blotting and other Molecular Analyses: Detailed antibody information, protein extraction, and quantification methods for investigating signaling pathways.
Visualizing the Scientific Process
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological pathways.
Hypothetical Experimental Workflow
Caption: A generalized workflow for in vitro neuroprotection studies.
Hypothetical Signaling Pathway
Caption: A potential mechanism of neuroprotection via Nrf2 activation.
Enhancing the Therapeutic Potential of Ciwujianoside D1: A Comparative Guide to Bioavailability Enhancement Strategies
For Researchers, Scientists, and Drug Development Professionals
Ciwujianoside D1, a prominent triterpenoid saponin isolated from Acanthopanax senticosus, has garnered significant interest for its potential therapeutic applications. However, like many natural glycosides, its clinical utility is often hampered by poor oral bioavailability. This guide provides a comparative analysis of promising formulation strategies to enhance the systemic absorption of this compound. In the absence of direct comparative studies on different this compound formulations, this document draws upon established bioavailability-enhancement platforms and supporting experimental data from structurally related compounds to offer a roadmap for future research and development.
The Challenge: Presumed Low Bioavailability of this compound
Triterpenoid saponins, including this compound, are large, complex molecules that often exhibit poor aqueous solubility and low membrane permeability. These physicochemical properties are primary contributors to their limited absorption from the gastrointestinal tract and significant first-pass metabolism in the liver, resulting in low oral bioavailability. To unlock the full therapeutic potential of this compound, advanced formulation strategies are imperative.
Comparative Analysis of Enabling Formulation Technologies
Several formulation platforms have demonstrated success in improving the oral bioavailability of poorly soluble compounds. Below is a comparative overview of three promising approaches that could be applied to this compound, supported by data from analogous compounds.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages for this compound | Potential Challenges | Supporting Evidence (Analogous Compounds) |
| Nanoparticle-Based Systems | Increases surface area for dissolution; enhances permeability and retention effect; can be surface-modified for targeted delivery. Saponins themselves can act as natural stabilizers for nanoparticles.[1][2][3] | Significant increase in dissolution rate and saturation solubility; potential for targeted delivery to specific tissues. | Physical stability of the nanosuspension; potential for particle aggregation. | Saponin-coated curcumin nanoparticles showed an 8.9-fold increase in oral bioavailability in rats compared to free curcumin.[1][4] Tea saponins used as a stabilizer for albendazole nanocrystals resulted in a 4.65-fold increase in plasma AUC in rats.[3] |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier at a molecular level, converting it to an amorphous state, which enhances solubility and dissolution rate.[5][6][7][8][9] | Well-established and scalable manufacturing techniques (e.g., spray drying, hot-melt extrusion); potential for immediate-release formulations. | Potential for recrystallization of the amorphous drug during storage, leading to decreased solubility. | Solid dispersions are a widely used strategy to improve the oral bioavailability of poorly water-soluble drugs by improving their wettability and dissolution rate.[5][6][7][8][9] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid-based formulation that forms a micro- or nano-emulsion in the gastrointestinal tract, increasing the drug's solubilization and absorption via lymphatic pathways, which can bypass first-pass metabolism.[10][11][12][13][14][15][16][17] | Can significantly enhance the absorption of lipophilic compounds; protects the drug from degradation in the GI tract. | Potential for gastrointestinal side effects with high surfactant concentrations; physical and chemical stability of the formulation. | Self-emulsifying drug delivery systems (SEDDS) are a proven method for increasing the solubility and bioavailability of poorly soluble substances.[11][12][13][18] |
Proposed Experimental Protocols for Comparative Bioavailability Assessment
To empirically determine the most effective formulation for this compound, a preclinical pharmacokinetic study in a rat model is proposed.
Formulation Preparation
-
This compound Nanosuspension: Prepare by wet media milling using saponin as a stabilizer.
-
This compound Solid Dispersion: Prepare by spray drying a solution of this compound and a hydrophilic carrier (e.g., PVP K30).
-
This compound SEDDS: Prepare by dissolving this compound in a mixture of oil, surfactant, and co-surfactant.
-
Control: Unformulated this compound suspended in an aqueous vehicle (e.g., 0.5% carboxymethylcellulose).
Animal Study Design
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Administration: Oral gavage of each formulation at a dose equivalent to 50 mg/kg of this compound. An additional group will receive an intravenous (IV) dose of this compound (5 mg/kg) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
Pharmacokinetic Analysis
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Absolute bioavailability (F%) will be calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizing Experimental and Biological Pathways
To further elucidate the research process and potential mechanism of action, the following diagrams are provided.
References
- 1. Improving curcumin solubility and bioavailability by encapsulation in saponin-coated curcumin nanoparticles prepared using a simple pH-driven loading method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tea Saponins: a Novel Stabilizer for Enhancing the Oral Bioavailability of Albendazole Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving curcumin solubility and bioavailability by encapsulation in saponin-coated curcumin nanoparticles prepared using a simple pH-driven loading method - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Dispersions: Enhancing Bioavailability of Poorly Soluble Drugs [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid dispersion technology as a strategy to improve the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Self-Emulsifying Delivery Systems for Poorly Absorbed Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Ciwujianoside D1 in the Spotlight: A Comparative Review of Saponins from Acanthopanax senticosus
For Researchers, Scientists, and Drug Development Professionals: An objective look at the comparative performance of Ciwujianoside D1 and other saponins derived from Acanthopanax senticosus, supported by experimental data.
Acanthopanax senticosus, also known as Siberian ginseng, is a well-regarded medicinal plant in traditional medicine, with its therapeutic effects largely attributed to a diverse group of bioactive compounds, including a significant array of triterpenoid saponins. Among these, this compound has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound against other saponins isolated from Acanthopanax senticosus, focusing on their neuroprotective, anti-inflammatory, and enzymatic inhibitory effects, substantiated by experimental findings.
Comparative Analysis of Biological Activities
The therapeutic potential of saponins from Acanthopanax senticosus is multifaceted, with different compounds exhibiting varying degrees of efficacy in several biological assays. This section compares the activities of this compound and its counterparts.
Neuroprotective Effects
Neuroinflammation is a key factor in the progression of neurodegenerative diseases.[1] The saponins of Acanthopanax senticosus have been investigated for their potential to mitigate these effects. A study involving 29 triterpenoid saponins isolated from the fruit of A. senticosus evaluated their neuroprotective capabilities in a lipopolysaccharide (LPS)-induced neuroinflammation model using BV2 microglia.[2] While the overall results of this specific study were noted as "not ideal," it highlights the ongoing research into the neuroprotective potential of these compounds.[2]
In a separate study, 30 triterpenoids from the fruit of Eleutherococcus senticosus (a synonym for Acanthopanax senticosus) were assessed for their protective effects against H₂O₂-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. Several compounds demonstrated moderate to significant neuroprotective activity.[3]
Anti-inflammatory Activity
The anti-inflammatory properties of Acanthopanax senticosus are well-documented, with studies pointing to the inhibition of the NF-κB pathway as a key mechanism.[4][5] While much of the research has focused on the total saponin or flavonoid extracts, the anti-inflammatory effects are attributed to the synergistic action of its various components, including saponins like Hederasaponin B, which has reported anti-inflammatory activity.[5][6] The suppression of pro-inflammatory markers such as TNF-α and IL-6 is a common finding in these studies.[5][6]
Enzymatic Inhibition
α-Glucosidase Inhibition:
A comprehensive analysis of 82 triterpenoid saponins from Acanthopanax senticosus revealed significant α-glucosidase inhibitory activity for several compounds, with some showing more potent inhibition than the positive control, acarbose.[7] This suggests a potential application for these saponins in managing type 2 diabetes. Notably, Hederasaponin B and Ciwujianoside B demonstrated remarkable efficacy in this assay.[8]
Pancreatic Lipase Modulation:
A study on 15 triterpenoid saponins from the leaves of Acanthopanax senticosus showed varied effects on pancreatic lipase activity.[8] While some saponins, including Ciwujianoside C1, exhibited inhibitory effects, others, such as Ciwujianoside D2 and Hederasaponin B, were found to enhance the enzyme's activity.[8] This dual activity highlights the complexity and specificity of the biological actions of these compounds.
Data Presentation
Table 1: Comparative α-Glucosidase Inhibitory Activity of Acanthopanax senticosus Saponins
| Saponin | IC₅₀ (µM) | Source |
| Hederacoside C | 1.78 ± 0.03 | [7] |
| Cauloside D | 1.65 ± 0.05 | [7] |
| Dipsacoside B | 1.74 ± 0.06 | [7] |
| Ciwujianoside B | Data not specified, but noted as having "remarkable efficacy" | [8] |
| 22α-hydroxychiisanoside | 908.5 | [2] |
| 3-O-[(α-L-rhamnopyranosyl)(1→2)]-[β-D-glucuronopyranosyl-6-O-methyl ester]-olean-12-ene-28-olic acid | 186.0 | [2] |
| Acarbose (Positive Control) | Noted as being less potent than the tested extracts | [7] |
Note: Lower IC₅₀ values indicate greater inhibitory activity.
Table 2: Comparative Effect of Acanthopanax senticosus Saponins on Pancreatic Lipase Activity
| Saponin | Effect on Pancreatic Lipase | Source |
| Ciwujianoside C1 | Inhibition | [8] |
| Ciwujianoside C2 | Enhancement | [8] |
| Ciwujianoside D2 | Enhancement | [8] |
| Ciwujianoside C4 | Enhancement | [8] |
| Ciwujianoside C3 | Enhancement | [8] |
| Hederasaponin B | Enhancement | [8] |
| Tauroside H1 | Inhibition | [8] |
| 3-O-alpha-rhamnopyranosyl-(1-->2)-alpha-arabinopyranosyl mesembryanthemoidigenic acid | Inhibition | [8] |
| Acanthopanaxoside C | Inhibition | [8] |
| Sessiloside | Inhibition | [8] |
| Chiisanoside | Inhibition | [8] |
Experimental Protocols
Neuroprotective Activity Assay (LPS-Induced BV2 Microglia)
This assay evaluates the ability of compounds to protect microglia from inflammation-induced damage.
-
Cell Culture: BV2 microglia cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test saponins for a specified period (e.g., 1 hour).
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is added to the cell cultures (excluding the control group) to induce an inflammatory response.
-
Assessment of Neuroprotection: After a set incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay. The production of nitric oxide (NO), a pro-inflammatory mediator, in the culture supernatant is often measured using the Griess reagent. The levels of pro-inflammatory cytokines like TNF-α and IL-6 can also be quantified using ELISA.
-
Data Analysis: The protective effect of the saponins is determined by comparing the cell viability and levels of inflammatory markers in the treated groups to the LPS-only control group.
α-Glucosidase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure: The test saponins are incubated with the α-glucosidase solution for a specific time. The enzymatic reaction is initiated by adding the pNPG substrate.
-
Measurement: The reaction is allowed to proceed for a set duration at a controlled temperature (e.g., 37°C) and then stopped by adding a solution like sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing the enzyme and substrate without the inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. Acarbose is typically used as a positive control.
Visualization of Signaling Pathways
The anti-inflammatory effects of Acanthopanax senticosus extracts are frequently linked to the modulation of the NF-κB signaling pathway.
Caption: NF-κB signaling pathway and points of inhibition by A. senticosus saponins.
Caption: Experimental workflow for the isolation and bioassay of saponins.
References
- 1. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Acanthopanax senticosus attenuates inflammation in lipopolysaccharide-induced acute lung injury by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acanthopanax senticosus total flavonoids alleviate lipopolysaccharide-induced intestinal inflammation and modulate the gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Comprehensive profiling of phenolic compounds and triterpenoid saponins from Acanthopanax senticosus and their antioxidant, α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologically active triterpenoid saponins from Acanthopanax senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Ciwujianoside D1 Bioactivities: A Data-Driven Comparative Guide
Initial investigations into the bioactivities of Ciwujianoside D1 reveal a significant gap in publicly available research. While the compound is identified as a triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian ginseng), dedicated studies detailing its specific biological effects are notably absent in the current scientific literature.
Chemical databases such as PubChem list the molecular formula (C55H88O22) and CAS number (114912-35-5) for this compound.[1] It is commercially available for research purposes, as indicated by suppliers like BioHippo and Biopurify.[2][3] However, a comprehensive search for published, peer-reviewed articles on its anti-inflammatory, neuroprotective, anti-cancer, or other specific bioactivities has not yielded any significant findings.
In contrast, research is available for other compounds in the Ciwujianoside family. For instance, a recent study has explored the anti-tumor properties of Ciwujianoside E, demonstrating its potential in inhibiting Burkitt lymphoma cell proliferation and invasion.[4] This highlights that while the broader class of compounds is of scientific interest, this compound itself remains largely uncharacterized.
Due to the lack of published primary bioactivity data for this compound, a guide on its independent validation cannot be constructed at this time. The foundational step of identifying established biological effects is a prerequisite for any subsequent validation, comparison, and methodological outlining.
Therefore, this guide will pivot to provide a framework and relevant experimental protocols that researchers could employ to perform an initial characterization of this compound's bioactivities. This will be based on the known activities of other triterpenoid saponins and related compounds.
Proposed Framework for Initial Bioactivity Screening of this compound
The following sections outline potential screening assays and detailed experimental protocols to investigate the anti-inflammatory, neuroprotective, and anti-cancer activities of this compound.
Table 1: Proposed In Vitro Assays for Initial Bioactivity Screening of this compound
| Bioactivity | Cell Line | Assay | Key Parameters Measured | Positive Control |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Assay (Griess Reagent) | Nitrite concentration | L-NMMA |
| ELISA | Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) | Dexamethasone | ||
| Neuroprotection | SH-SY5Y Neuroblastoma | MTT Assay | Cell viability | Quercetin |
| Lactate Dehydrogenase (LDH) Assay | Cytotoxicity | Staurosporine | ||
| Anti-cancer | HeLa (Cervical Cancer) | WST-1 Assay | Cell proliferation | Doxorubicin |
| A549 (Lung Cancer) | ||||
| MCF-7 (Breast Cancer) | ||||
| Colony Formation Assay | Clonogenic survival | Paclitaxel |
Detailed Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To determine if this compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a sodium nitrite standard curve.
Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Neuroprotective Activity: H2O2-induced Oxidative Stress in SH-SY5Y Cells
Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2, 100 µM) for 4 hours to induce oxidative damage.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Signaling Pathway for Oxidative Stress-Induced Apoptosis
Caption: Potential mechanism of this compound in preventing oxidative stress.
Anti-cancer Activity: Cell Proliferation of HeLa Cells
Objective: To assess the cytotoxic effect of this compound on a human cancer cell line.
Methodology:
-
Cell Culture: Maintain HeLa cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed 5 x 10^3 cells/well in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2 hours at 37°C.
-
-
Data Analysis: Measure the absorbance at 450 nm. The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. The IC50 value (concentration inhibiting 50% of cell growth) can be determined.
Logical Flow for IC50 Determination
Caption: Process for determining the IC50 value of this compound.
The absence of published data on this compound presents a unique opportunity for novel research. The protocols and frameworks provided here offer a starting point for the systematic investigation of its potential therapeutic properties. Any positive findings from these initial screenings would warrant further, more in-depth mechanistic studies and eventual independent validation by the broader scientific community.
References
- 1. This compound | C55H88O22 | CID 163951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. CAS 114912-35-5 | this compound [phytopurify.com]
- 4. Ciwujianoside E inhibits Burkitt lymphoma cell proliferation and invasion by blocking ENO1-plasminogen interaction and TGF-β1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Ciwujianoside D1 Against Other Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Ciwujianoside D1, a triterpenoid saponin isolated from Eleutherococcus senticosus (Siberian Ginseng), against three other well-researched natural compounds: Salidroside, Ginsenoside Rg1, and Icariin. The objective is to offer a clear, data-driven overview to inform preclinical research and drug development decisions. While comprehensive safety data for this compound is not publicly available, this guide synthesizes the existing toxicological data for the comparator compounds to establish a safety benchmark.
Executive Summary of Safety Profiles
A critical aspect of preclinical drug development is the establishment of a compound's safety profile, often initiated through acute toxicity studies to determine the median lethal dose (LD50). This parameter provides a quantitative measure of acute toxicity and is essential for dose-ranging studies. This comparison guide highlights the available oral LD50 values and other key safety findings for Salidroside, Ginsenoside Rg1, and Icariin.
Data Presentation: Quantitative Toxicity Data
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day) | Key Findings & Citations |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No publicly available acute toxicity data. |
| Salidroside | Rat (Sprague-Dawley) | Oral | > 5000 | ≥ 2000 (28-day study) | Generally considered safe with low toxicity. High doses may lead to minor gastrointestinal issues.[1] |
| Ginsenoside Rg1 (as part of Panax ginseng extract) | Rat & Mouse | Oral | > 5000 | - | Considered to have low acute toxicity.[2] A related compound, 20(S)-ginsenoside Rg3, has an oral LD50 of >800 mg/kg in rats and >1600 mg/kg in mice. |
| Icariin | Data Not Available | Oral | Data Not Available | - | Generally well-tolerated in humans at therapeutic doses, though high doses may cause gastrointestinal distress.[3] Oral bioavailability is low. |
Experimental Protocols for Key Toxicity Studies
The safety data presented for the comparator compounds are derived from standardized preclinical toxicity studies, primarily following the Organization for Economic Co-operation and Development (OECD) guidelines. These protocols are crucial for the reproducibility and regulatory acceptance of safety data.
Acute Oral Toxicity (OECD 423 & 425)
The acute oral toxicity of a substance provides information on the potential health hazards that might arise from a single oral exposure. The LD50 value is a key metric derived from these studies.
Experimental Workflow for Acute Oral Toxicity Study
Caption: Workflow for a typical acute oral toxicity study.
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 28-day period. It helps in determining the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow for a 28-Day Repeated Dose Toxicity Study
Caption: Workflow for a 28-day repeated dose oral toxicity study.
Signaling Pathways and Potential for Off-Target Effects
Understanding the signaling pathways modulated by a compound is crucial for predicting its therapeutic efficacy and potential for off-target toxicities. While the specific signaling pathways affected by this compound are not well-documented, the pathways modulated by the comparator compounds offer insights into potential mechanisms of action and safety concerns.
Key Signaling Pathways Modulated by Comparator Compounds
-
Salidroside: Exerts its effects through the activation of the PI3K/Akt , AMPK/mTOR , and NF-κB signaling pathways, and enhances eNOS signaling. These pathways are central to cellular survival, energy metabolism, and inflammatory responses.
-
Ginsenoside Rg1: Modulates the PI3K/Akt and MAPK signaling cascades. It has also been shown to interact with the estrogen receptor , suggesting potential for endocrine-related effects.
-
Icariin: Influences a broad range of pathways including MEK/ERK , PI3K/Akt/eNOS , Nrf2 , cAMP/PKA/CREB , and the TGF-β1/Smad pathway. This wide-ranging activity underscores its diverse pharmacological effects but also necessitates careful evaluation for potential off-target effects.
Illustrative Diagram of Interconnected Signaling Pathways
Caption: Overlapping signaling pathways of comparator compounds.
Conclusion and Future Directions
This comparative guide underscores the significant data gap in the safety profile of this compound. While Salidroside and Ginsenoside Rg1 (as part of Panax ginseng extract) exhibit a favorable safety profile with high oral LD50 values, and Icariin is generally well-tolerated, the absence of acute toxicity data for this compound is a critical limiting factor for its preclinical development.
For researchers and drug development professionals, the immediate priority should be to conduct standardized acute oral toxicity studies for this compound in rodent models, following established OECD guidelines. This will not only establish its LD50 value but also provide essential information on its overall safety profile, enabling a direct and meaningful comparison with other natural compounds. Furthermore, elucidation of the primary signaling pathways modulated by this compound will be instrumental in understanding its mechanism of action and predicting potential on- and off-target effects. Without these fundamental safety and mechanistic data, the advancement of this compound as a potential therapeutic agent will be significantly hindered.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
